molecular formula C10H8ClN5O2 B179484 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride CAS No. 110683-23-3

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Cat. No.: B179484
CAS No.: 110683-23-3
M. Wt: 265.65 g/mol
InChI Key: QRLFWVLMJYJYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C10H8ClN5O2 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFWVLMJYJYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549396
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110683-23-3
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist. This document details two distinct synthetic methodologies and summarizes the physicochemical and spectroscopic properties of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₈ClN₅O₂[1]
Molecular Weight 265.66 g/mol [1]
CAS Number 110683-23-3[1]
Appearance Yellow powder[2]
Melting Point >280 °C (dec.)[3]
Boiling Point (est.) 515 °C at 760 mmHg
Flash Point (est.) 265.2 °C[4]
Solubility Likely soluble in water[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, commercial suppliers indicate the availability of such data. Researchers are advised to acquire the compound from a commercial source to obtain a certificate of analysis with complete characterization data.

TechniqueData
¹H NMR Specific peak assignments, chemical shifts (δ), and coupling constants (J) are not detailed in the reviewed literature. Commercial suppliers like BLDpharm note the availability of NMR data.
¹³C NMR Chemical shift (δ) data is not readily available in the public literature.
Infrared (IR) Spec. Characteristic peaks would be expected for N-H (amine), C=O (ketone), C=C (aromatic), and C-O (ether) functional groups. Specific peak positions (cm⁻¹) are not detailed in the reviewed literature.
Mass Spec. (MS) The expected molecular ion peak would correspond to the mass of the free base (C₁₀H₇N₅O₂), m/z = 229.19. The full mass spectrum is not available in the reviewed literature.

Experimental Protocols

Two distinct synthetic routes for the preparation of this compound are detailed below.

Synthesis Route 1: From 3-Amino-2-hydroxyacetophenone

This method, adapted from patent CN101942003A, involves a two-step process starting from 3-amino-2-hydroxyacetophenone.[2][6]

Step 1: Synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide

  • To a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and a tail gas absorption device, add 30.2 g (0.2 mol) of 3-amino-2-hydroxyacetophenone, 240 mL of ethyl acetate, 30 g of 20% aqueous sodium hydroxide solution, and 16 g (0.2 mol) of pyridine.[2]

  • Cool the mixture to 0-5 °C with stirring.[2]

  • Slowly add 16 g (0.2 mol) of acetyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[2]

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by liquid chromatography.[2]

  • Once the reaction is complete, warm the mixture to 20-30 °C. Add 10 mL of water and 12.5 mL of concentrated hydrochloric acid and stir for an additional 30 minutes.[2]

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield N-(3-acetyl-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

  • In a reaction vessel, add sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) and stir.

  • Sequentially add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.[6]

  • Heat the reaction mixture to 80-85 °C and maintain until the reaction is complete.[6]

  • Cool the reaction mixture to 35-45 °C and dilute with methanol.

  • Add the diluted reaction mixture to concentrated hydrochloric acid at a temperature below 60 °C.

  • Heat the mixture to 68-72 °C and stir until the reaction is complete.[6]

  • Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude product.

  • The crude product can be purified by recrystallization from a mixture of methanol, triethylamine, and activated carbon.

Synthesis Route 2: Via Cyclization and Hydrolysis of a Terephthalamide Intermediate

This synthetic approach is detailed in patent JP2007231019A and involves the cyclization and subsequent hydrolysis of a larger intermediate.[7]

Step 1: Synthesis of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide

  • In a suitable reaction vessel, dissolve N,N'-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide (45.5 g, 72.9 mmol) in 910 mL of ethanol.[7]

  • Add 145.8 mL (1.75 mol) of concentrated hydrochloric acid to the mixture.[7]

  • Reflux the reaction mixture for 16 hours.[7]

  • Cool the mixture to room temperature and filter the resulting solid.[7]

  • Wash the solid with 91 mL of purified water and 91 mL of ethanol.[7]

  • Dry the solid to yield 36.9 g (86% yield) of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide.[7]

Step 2: Synthesis of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride

  • To the N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide (36.9 g, 62.7 mmol) obtained in the previous step, add 738 mL of ethanol and 313.5 mL (3.76 mol) of concentrated hydrochloric acid.[8]

  • Reflux the reaction mixture for 48 hours.[8]

  • Filter the hot reaction mixture.

  • Cool the filtrate to room temperature and concentrate under reduced pressure.[8]

  • To the resulting solid, add 369 mL of ethanol and reflux for 2 hours.[8]

  • Cool the mixture to room temperature and filter the solid.

  • Dry the collected solid to obtain 31.3 g (94% yield) of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride.[8]

Synthesis Workflow

The following diagram illustrates the synthetic pathway described in Route 1.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols from two distinct patented routes offer valuable insights for process development and scale-up. While comprehensive public spectroscopic data is limited, the provided physicochemical properties and synthetic methodologies serve as a robust resource for researchers and professionals in the field of drug development.

References

Unraveling the Role of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: An Intermediate in Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Extensive investigation into the scientific literature reveals that 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS No. 110683-23-3) is primarily recognized as a key intermediate in the chemical synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist. While this compound is a crucial building block in the creation of a pharmacologically active agent, there is a notable absence of published research detailing its own specific mechanism of action, biological activity, or associated signaling pathways.

Our comprehensive search of scientific databases and chemical repositories has not yielded any studies that provide quantitative data (e.g., IC50, EC50) or detailed experimental protocols related to the direct biological effects of this compound. The available information consistently points to its utility as a precursor molecule.[1][2]

Some chemical suppliers suggest that the presence of amino and tetrazole functional groups could imply potential biological activity, such as antimicrobial or anti-inflammatory properties.[3] However, these are theoretical considerations and are not substantiated by empirical data in the available literature.

Given its role as a synthetic intermediate for Pranlukast, understanding the mechanism of action of the final compound provides critical context for researchers and drug development professionals.

The Pharmacological Profile of Pranlukast

Pranlukast functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes.

Mechanism of Action of Pranlukast

The binding of cysteinyl leukotrienes to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to:

  • Bronchoconstriction

  • Increased vascular permeability and plasma exudation

  • Eosinophil migration and activation

  • Mucus hypersecretion

Pranlukast competitively and selectively binds to the CysLT1 receptor, preventing the binding of endogenous cysteinyl leukotrienes and thereby mitigating the inflammatory response characteristic of asthma and allergic rhinitis.[2]

The logical relationship of Pranlukast's action can be visualized as follows:

Pranlukast_Mechanism cluster_mediators Inflammatory Mediators cluster_receptor Cellular Target cluster_drug Therapeutic Agent cluster_effects Pathophysiological Effects CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Effects Bronchoconstriction Inflammation Mucus Production CysLT1R->Effects Initiates Pranlukast Pranlukast Pranlukast->CysLT1R Blocks Pranlukast_Synthesis Intermediate 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride Product Pranlukast Intermediate->Product Acylation Reagent 4-(4-Phenylbutoxy) benzoic acid Reagent->Product

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS Number: 110683-23-3). This compound is a known key intermediate and impurity in the synthesis of Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) used in the management of bronchial asthma and allergic rhinitis.[1][2][3] A thorough understanding of its properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a chromen-4-one scaffold substituted with an amino group and a tetrazole ring. The hydrochloride salt form generally enhances its aqueous solubility.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride[4]
CAS Number 110683-23-3[4]
Molecular Formula C₁₀H₈ClN₅O₂[4][5]
Molecular Weight 265.66 g/mol [5]
Canonical SMILES C1=CC(=C2C(=C1)OC(=CC2=O)C3=NNN=N3)N.Cl
InChI Key QRLFWVLMJYJYCQ-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and analytical characterization. The data presented below is a consolidation of information from various chemical suppliers and databases. It is important to note that some of these values are predicted and may vary from experimentally determined results.

Table 2: Summary of Physicochemical Data

PropertyValueSource
Appearance White to off-white solid[6]
Melting Point 180-185 °C[6]
Boiling Point 515 °C at 760 mmHg (predicted)[7]
Solubility Soluble in water and organic solvents.[6] Likely soluble in water due to the hydrochloride salt form.[1][1][6]
pKa The tetrazole group has an estimated pKa of approximately 5.[8][8]
Flash Point 265.2 °C (predicted)[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard pharmaceutical analysis methodologies can be applied.

Melting Point Determination

The melting point is a crucial indicator of purity.[9]

  • Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[10][11]

  • Purity Indication: A sharp melting point range (typically < 2°C) is indicative of high purity. A broad and depressed melting point range suggests the presence of impurities.[12]

Solubility Determination
  • Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, pH meter, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed container.

    • The suspension is agitated in a temperature-controlled shaker at a defined temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

pKa Determination
  • Apparatus: Potentiometric titrator with a pH electrode, magnetic stirrer, burette.

  • Procedure (Potentiometric Titration):

    • A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is limited).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

    • A titration curve (pH vs. volume of titrant added) is generated.

    • The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

As an impurity of Pranlukast, HPLC is the primary method for its detection and quantification.[13]

  • Apparatus: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

  • Typical Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Procedure:

    • A standard solution of the compound is prepared in a suitable diluent.

    • The sample is injected into the HPLC system.

    • The compound is separated from other components on the analytical column.

    • The peak area is measured by the UV detector at a specific wavelength.

    • Purity is determined by comparing the area of the main peak to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Solvent Mobile Phase Preparation Pump Pump Solvent->Pump Sample Sample & Standard Dissolution Injector Injector Sample->Injector Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Analysis Chromatogram Analysis Data->Analysis

Figure 1: A generalized workflow for HPLC analysis.

Biological Context: The Leukotriene Signaling Pathway

This compound is an intermediate in the synthesis of Pranlukast, a CysLT1 receptor antagonist.[1][2] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic reactions.[14][15]

The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various leukotrienes.[16] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to CysLT1 receptors on target cells, leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[14][17] Pranlukast competitively blocks the CysLT1 receptor, thereby inhibiting these inflammatory responses.[17][18]

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_synthesis Leukotriene Synthesis cluster_receptor Target Cell cluster_response Cellular Response Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Response Bronchoconstriction Inflammation Mucus Secretion CysLT1->Response Pranlukast Pranlukast (Antagonist) Pranlukast->CysLT1 Blocks

Figure 2: Simplified leukotriene signaling pathway and the mechanism of action of Pranlukast.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While some experimental data is available, further characterization, particularly quantitative solubility and pKa determination, would be beneficial for a more complete profile. The provided experimental protocols offer a starting point for such investigations. Understanding these properties is essential for controlling the purity and quality of Pranlukast and for the development of robust manufacturing processes. The visualization of the leukotriene signaling pathway highlights the biological relevance of this compound as a key intermediate for a therapeutically important drug.

References

The Ascendant Therapeutic Potential of Tetrazolyl-Chromenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of tetrazole and chromenone scaffolds has given rise to a novel class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into tetrazolyl-chromenone derivatives, positioning them as promising candidates for future drug development. The inherent properties of the tetrazole moiety as a bioisostere for carboxylic acids and the established pharmacological relevance of the chromenone core create a synergistic combination for potent therapeutic agents.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial and Antifungal Activity

Tetrazolyl-chromenone derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens. The data presented below summarizes the minimum inhibitory concentrations (MIC) and other relevant metrics from various studies, highlighting the potential of these compounds as novel antimicrobial agents.

Quantitative Antimicrobial Data
Compound/DerivativeTarget MicroorganismActivity MetricValueReference CompoundReference Value
Compound 51 (fluorine-containing)Pseudomonas aeruginosaMIC20 µg/mL--
Compound 7a Gram-positive cocciZone of Inhibition20 mm--
Compound 7a Gram-positive rodsZone of Inhibition19 mm--
Compound 6 Micrococcus lysodicticusMIC32.25 µg/mL--
Compound 6 Bacillus subtilisMIC64.5 µg/mL--
Substituted tetrazole derivativesE. coliMIC3.125-25 µg/mL--
Quantitative Antifungal Data
Compound/DerivativeTarget MicroorganismActivity MetricValueReference CompoundReference Value
Compound 3 Fungal strainsMIC64.5 µg/mL--
Compound 7c Fungal strainsMIC64.5 µg/mL--
Compound 6g Fungal strains-Comparable or stronger than FluconazoleFluconazole-
Tetrazole derivative t2 Fungal strains-Equivalent or superior to FluconazoleFluconazole-

Anticancer Activity

The antiproliferative properties of tetrazolyl-chromenone and related tetrazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies indicate potent anticancer potential.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 Value (µM)
Compounds 5b, 5f, 5l, 5o Liver and other cell lines1.0–4.0
3-Tetrazolyl-β-carboline 1b Breast adenocarcinoma1.32 - 1.62
3-Tetrazolyl-β-carboline 1b Lung carcinoma (NCI-H460)1.32 - 1.62
3-Tetrazolyl-β-carboline 1b Ovarian carcinoma1.32 - 1.62
3-Tetrazolyl-β-carboline 1a Breast cancer (MCF-7)4.40
3-(1H-Tetrazol-5-yl)-β-carbolinesColorectal adenocarcinoma (HCT116, HT29)3.3 - 9.6
3-Tetrazolyl-β-carboline derivativePancreatic adenocarcinoma (PANC-1)< 8
3-Tetrazolyl-β-carboline derivativeMelanoma (A375)< 8
3-Tetrazolyl-β-carboline derivativeHepatocarcinoma (HEPG2)< 8
3-Tetrazolyl-β-carboline derivativeBreast adenocarcinoma (MCF-7)< 8

Anti-inflammatory Activity

Certain tetrazole derivatives have been investigated for their anti-inflammatory properties, specifically their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.

Quantitative Anti-inflammatory Data
Compound/DerivativeTargetActivity MetricValue (µM)Selectivity Index (COX-2/COX-1)
Compound 7c COX-2IC500.2316.91
Compound/DerivativeCytokine InhibitedConcentration
Compound 7c TNF-α37.6 pg/mL
Compound 6 IL-642.8 pg/mL
Compound 2 IL-647.5 pg/mL
Compound 3 IL-682.7 pg/mL
Compound 2 TNF-α31.7 pg/mL
Compound 3 TNF-α33.8 pg/mL

Experimental Protocols

General Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-ones via Ugi-Azide Reaction

A one-pot synthesis method utilizing the Ugi-azide four-component reaction (UA-4CR) has been reported for generating 3-tetrazolylmethyl-4H-chromen-4-ones.[4] This approach offers advantages such as good yields, short reaction times, and the avoidance of toxic catalysts.[4]

  • Inputs : Substituted chromone-3-carboxaldehyde, anilines, trimethylsilyl azide, and isocyanides.

  • Catalyst : The reaction can proceed under catalyst-free conditions.[4]

  • Solvent : Eco-friendly solvents are utilized.[4]

  • Energy Source : Sonochemical methods (ultrasound) can be employed as a green energy source.[4]

  • Process : The reaction involves the condensation of the aldehyde and amine, followed by the incorporation of the isocyanide and azide source.[4]

G Ugi-Azide Synthesis Workflow A Chromone-3-carboxaldehyde E Ugi-Azide 4CR (One-Pot, Sonochemical) A->E B Aniline B->E C Isocyanide C->E D Trimethylsilyl Azide D->E F 3-Tetrazolylmethyl-4H-Chromen-4-one E->F

Caption: Ugi-Azide Synthesis Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum : Bacterial or fungal strains are cultured, and a standardized inoculum is prepared.

  • Serial Dilution : The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G MIC Determination Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Serial Dilution of Tetrazolyl-Chromenone Derivatives B->C D Incubate at Optimal Temperature C->D E Observe for Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: MIC Determination Workflow

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the tetrazolyl-chromenone derivatives.

  • Incubation : Plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Mechanism of Action

While the precise mechanisms of action for many novel tetrazolyl-chromenone derivatives are still under investigation, some studies suggest potential pathways. For instance, some tetrazole compounds have been shown to interact with DNA, potentially by intercalating into the DNA structure and blocking replication.[5] This mode of action could contribute to their antimicrobial and anticancer activities. Further research, including molecular docking studies, is ongoing to elucidate the specific molecular targets.[6][7][8]

Postulated DNA Intercalation Mechanism

G DNA Intercalation Pathway A Tetrazolyl-Chromenone Derivative C Formation of Drug-DNA Complex A->C B Calf Thymus DNA (or Microbial/Cancer Cell DNA) B->C D Blockage of DNA Replication C->D E Inhibition of Cell Proliferation D->E F Antimicrobial/Anticancer Effect E->F

Caption: DNA Intercalation Pathway

Conclusion

The compelling biological activities of novel tetrazolyl-chromenone derivatives, particularly in the antimicrobial, antifungal, and anticancer realms, underscore their significance as a promising area for therapeutic development. The synthetic accessibility of these compounds, coupled with their potent and varied bioactivities, warrants further investigation into their mechanisms of action and structure-activity relationships. This guide provides a foundational repository of current knowledge to aid researchers in advancing these promising molecules towards clinical applications.

References

In Vitro Evaluation of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is not publicly available at the time of this report. This guide therefore presents a comprehensive in vitro assessment of its closely related analog, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one , to provide insights into its potential biological activities. The hydrochloride salt of the target compound is expected to primarily influence its physicochemical properties, such as solubility, which may in turn affect its biological activity in aqueous assay conditions.

Introduction

This compound is a heterocyclic compound featuring a chromen-4-one scaffold fused with a tetrazole ring and substituted with an amino group.[1][2][3][4][5][6][7][8][9] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both chromen-4-one and tetrazole derivatives. The parent compound, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma.[10] This guide summarizes the available in vitro data for this analog, focusing on its potential antimicrobial and anticancer properties.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.

Table 1: In Vitro Antimicrobial Activity[10]
PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosa18.3 - 24.60.49 - 3.9
Escherichia coli18.3 - 24.60.49 - 3.9
Salmonella typhimurium23.4 - 26.4Not specified
Methicillin-resistant Staphylococcus aureus (MRSA)20.6 - 21.31.95 - 3.9

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Antimicrobial Susceptibility Testing

3.1.1. Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation and Sample Addition: A sterile cork borer (e.g., 6 mm in diameter) is used to create wells in the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

3.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation and Addition: The bacterial inoculum is prepared as described for the agar well diffusion method and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Positive (broth and inoculum without the compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anticancer Assays

3.2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) value is calculated.

3.2.2. Apoptosis Induction Assessment

The induction of apoptosis is a key mechanism for many anticancer agents.

  • Caspase Activation Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available luminescent or colorimetric assay kits. Cells are treated with the compound, lysed, and the caspase activity in the cell lysate is measured according to the manufacturer's protocol. An increase in caspase activity is indicative of apoptosis.

  • Mechanism of Action: Studies on the analog suggest that its anticancer properties may involve the induction of apoptosis through caspase activation and the disruption of tubulin polymerization, leading to G2/M cell cycle arrest.[10]

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway based on the activities of related chromen-4-one derivatives.

experimental_workflow_antimicrobial cluster_qualitative Agar Well Diffusion (Qualitative) cluster_quantitative Broth Microdilution (Quantitative) A1 Prepare Bacterial Inoculum A2 Inoculate MHA Plate A1->A2 A3 Create Wells A2->A3 A4 Add Test Compound A3->A4 A5 Incubate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Prepare Serial Dilutions B2 Add Bacterial Inoculum B1->B2 B3 Incubate B2->B3 B4 Determine MIC B3->B4

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

experimental_workflow_anticancer cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Induction C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 D1 Treat Cancer Cells C4 Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5 D2 Cell Lysis D1->D2 D3 Measure Caspase-3/7 Activity D2->D3

Caption: Workflow for In Vitro Anticancer Evaluation.

potential_signaling_pathway Compound 8-Amino-2-(1H-tetrazol-5-yl)- 4H-chromen-4-one Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Caspases Caspase Activation CellCycle->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential Anticancer Signaling Pathway.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, the in vitro evaluation of its close analog, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, reveals promising biological activities. The significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, along with its potential to induce apoptosis in cancer cells, highlight this chemical scaffold as a valuable starting point for further drug discovery and development efforts. Future in vitro studies should focus on directly evaluating the hydrochloride salt to determine its specific activity profile and to elucidate the precise molecular mechanisms underlying its biological effects.

References

Spectroscopic Analysis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and the development of new chemical entities. This technical guide provides a summary of the available spectroscopic information and outlines the general experimental protocols for its analysis.

Due to the limited availability of comprehensive public data, this document outlines the expected spectroscopic characteristics based on the compound's structure and information available for structurally related compounds.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 110683-23-3
Molecular Formula C₁₀H₈ClN₅O₂
Molecular Weight 265.66 g/mol

Synthesis and Purification

The synthesis of this compound is a multi-step process that is documented in various patents. A general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 3-Amino-2-hydroxyacetophenone 3-Amino-2-hydroxyacetophenone Condensation Condensation 3-Amino-2-hydroxyacetophenone->Condensation Ethyl_tetrazole-5-carboxylate Ethyl_tetrazole-5-carboxylate Ethyl_tetrazole-5-carboxylate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Hydrolysis_and_Salt_Formation Hydrolysis_and_Salt_Formation Cyclization->Hydrolysis_and_Salt_Formation Crude Product Target_Compound 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl Hydrolysis_and_Salt_Formation->Target_Compound

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 8.0m3HAromatic protons (C5-H, C6-H, C7-H)
~ 6.5s1HC3-H
~ 5.5br s2H-NH₂
~ 15.0br s1HTetrazole N-H
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 175C4 (C=O)
~ 160C2
~ 150C8a
~ 145C7
~ 140Tetrazole C5
~ 125C5
~ 120C6
~ 115C4a
~ 110C8
~ 105C3
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (amine and tetrazole)
3100 - 3000Aromatic C-H stretching
1650 - 1630C=O stretching (chromenone)
1620 - 1580C=C and C=N stretching
1500 - 1400N-H bending
1300 - 1000C-O and C-N stretching
Table 4: Predicted Mass Spectrometry Data
ParameterExpected Value
Molecular Ion [M+H]⁺ ~ 230.07
Major Fragmentation Pathways Loss of N₂, Retro-Diels-Alder of the chromenone ring

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: The compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired at room temperature. Standard pulse sequences would be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum would typically be recorded using the solid sample, either as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum would be acquired over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200-800 nm to determine the λₘₐₓ values.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the target compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl NMR NMR (¹H, ¹³C, 2D) Compound->NMR IR IR Compound->IR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Chromophore_Analysis Chromophore Analysis UV_Vis->Chromophore_Analysis Final_Characterization Complete Spectroscopic Profile Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization Molecular_Weight_Confirmation->Final_Characterization Chromophore_Analysis->Final_Characterization

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While a complete, publicly available dataset of its spectroscopic properties is currently lacking, this guide provides an overview of the expected analytical data and the standard methodologies for its acquisition. The provided information serves as a valuable resource for researchers involved in the synthesis and analysis of this compound and related chromenone derivatives. Further research is warranted to publish a comprehensive spectroscopic profile of this important intermediate.

The Discovery and Development of Chromone-Based Compounds as Therapeutic Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromone scaffold, a benzopyran-4-one motif, is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2][3] Naturally occurring and synthetically derived chromone-based compounds have exhibited a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][3][4] This has led to the development of several successful drugs, such as cromoglicic acid for asthma and khellin for vitiligo, and has spurred extensive research into novel chromone derivatives with enhanced therapeutic potential.[5]

This technical guide provides a comprehensive overview of the core aspects of discovering and developing chromone-based therapeutic agents. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the key therapeutic areas, mechanisms of action, and the experimental methodologies employed in the evaluation of these promising compounds. The guide emphasizes quantitative data, detailed experimental protocols, and the visualization of critical signaling pathways to facilitate a deeper understanding and further exploration in this field.

Anti-inflammatory Activity of Chromone Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Chromone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action

A significant mechanism of action for the anti-inflammatory effects of certain chromone derivatives involves the inhibition of the p38 MAPK signaling pathway. For instance, the novel chromone derivative DCO-6 has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[6] This blockade of upstream signaling events prevents the activation of p38 MAPK without directly inhibiting its kinase activity, offering a potentially more targeted therapeutic approach.[6]

Key Signaling Pathway: TRAF6-ASK1-p38

The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that leads to the production of inflammatory cytokines. This pathway involves the recruitment of TNF receptor-associated factor 6 (TRAF6), which in the presence of reactive oxygen species (ROS), forms a complex with apoptosis signal-regulating kinase 1 (ASK1). This complex then activates p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory gene expression.

TRAF6_ASK1_p38_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 TLR4->TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 Complex Formation p38 p38 MAPK ASK1->p38 Activation Inflammation Inflammatory Response p38->Inflammation Chromone Chromone Derivative (DCO-6) Chromone->ROS Chromone->TRAF6 Disrupts Complex Formation

Caption: Inhibition of the TRAF6-ASK1-p38 pathway by a chromone derivative.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is typically quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cell-based assays.

CompoundCell LineStimulantParameterIC50 / EC50 (µM)Reference
DCO-6RAW264.7LPSNO Production~10[6]
DCO-6RAW264.7LPSIL-1β Production~5[6]
DCO-6RAW264.7LPSIL-6 Production~5[6]
Compound 5-9RAW264.7LPSNO Production5.33 ± 0.57[7]
Ibuprofen (Control)RAW264.7LPSNO Production>10[7]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophage cells, a common method for evaluating the anti-inflammatory activity of test compounds.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test chromone compounds

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test chromone compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the NaNO₂ standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Anticancer Activity of Chromone Derivatives

The chromone scaffold is a prominent feature in many natural and synthetic compounds with potent anticancer activity. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer activity of chromone derivatives is often multi-faceted. Some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and causing DNA damage.[1] Others target specific signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

Key Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. In many cancers, this pathway is constitutively active, contributing to uncontrolled cell growth.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Chromone Chromone Derivative Chromone->PI3K Chromone->Akt NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Abeta Amyloid-β Receptor Microglial/Astrocyte Receptor Abeta->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Gene Expression Chromone Chromone Derivative Chromone->IKK

References

The Structure-Activity Relationship of 8-Amino-Chromen-4-Ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 8-amino-chromen-4-one derivatives.

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 8-position has been shown to be a critical determinant of the pharmacological profile of these molecules, influencing their potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-amino-chromen-4-ones, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold.

Biological Activities and Structure-Activity Relationships

8-Amino-chromen-4-one derivatives have demonstrated a wide range of biological activities, including kinase inhibition, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, and anticancer properties. The following sections summarize the key SAR findings for these activities.

Kinase Inhibition

Recent studies have identified 4H-chromen-4-one derivatives as a new class of Rho-associated coiled-coil containing serine/threonine protein kinase (ROCK) inhibitors, which are potential therapeutic targets for diabetic retinopathy.[1] Structure-activity relationship analyses have revealed that modifications at various positions of the chromen-4-one core significantly impact their inhibitory activity.

A key study identified compound 12j as a highly potent and selective ROCK inhibitor.[1] The SAR data from this study is summarized in the table below.

CompoundR GroupROCK1 IC50 (nM)ROCK2 IC50 (nM)
12a H>10000>10000
12b 4-F-Ph15801230
12c 4-Cl-Ph890750
12d 4-Br-Ph780650
12e 4-Me-Ph12301050
12f 4-MeO-Ph15601320
12g 3-F-Ph980810
12h 3-Cl-Ph650540
12i 3-Br-Ph540450
12j 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)8.97.5

Table 1: SAR of 4H-chromen-4-one derivatives as ROCK inhibitors. [1]

The data indicates that substitution at the 8-position with a biaryl system is crucial for activity. Specifically, the presence of a dibenzothiophen-4-yl or dibenzofuran-4-yl substituent at the 8-position of the 2-morpholino-4H-chromen-4-one core confers high inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2]

Cholinesterase Inhibition

Amino-7,8-dihydro-4H-chromenone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the management of Alzheimer's disease.[3] The SAR studies in this area highlight the importance of substituents on the phenyl ring attached to the chromen-4-one scaffold.

CompoundR1R2AChE IC50 (µM)BuChE IC50 (µM)
4a HH> 5039.77% inhibition at 50 µM
4c 4-chlorobenzyloxyH-0.89 ± 0.24
4d 4-bromobenzyloxyH-1.19 ± 0.31
4k 4-fluorobenzyloxyOCH3> 500.65 ± 0.13

Table 2: SAR of amino-7,8-dihydro-4H-chromenone derivatives as cholinesterase inhibitors. [3]

These findings suggest that substitutions at the R1 and R2 positions significantly influence the inhibitory potency against BuChE, with compound 4k emerging as a particularly potent inhibitor.[3] Kinetic studies revealed that compound 4k exhibits a competitive-type inhibition with a Ki value of 0.55 µM.[3]

Experimental Protocols

Synthesis of Amino-7,8-dihydro-4H-chromenone Derivatives

A general procedure for the synthesis of amino-7,8-dihydro-4H-chromenone derivatives involves a tandem Knoevenagel-Michael reaction.[3]

Step 1: Synthesis of benzylidenemalononitrile compounds Malononitrile (1 ), a substituted benzaldehyde (2a-m ), and sodium dihydrogen phosphate are reacted in ethanol. The mixture is stirred for 2 to 4 hours to yield the corresponding benzylidenemalononitrile compounds.[3]

Step 2: Tandem Knoevenagel-Michael reaction The resulting benzylidenemalononitrile is then reacted with a suitable cyclic ketone in the presence of a base to afford the final amino-7,8-dihydro-4H-chromenone derivatives (4a-m ). The reaction is typically refluxed for 4-6 hours.[3]

Synthesis_Workflow cluster_step1 Step 1: Benzylidenemalononitrile Synthesis cluster_step2 Step 2: Tandem Reaction Malononitrile Malononitrile (1) Intermediate Benzylidenemalononitrile Malononitrile->Intermediate Aldehyde Substituted Benzaldehyde (2a-m) Aldehyde->Intermediate Catalyst1 NaH2PO4 Catalyst1->Intermediate Solvent1 Ethanol Solvent1->Intermediate Product Amino-7,8-dihydro-4H-chromenone (4a-m) Intermediate->Product CyclicKetone Cyclic Ketone CyclicKetone->Product Base Base Base->Product

General synthetic workflow for amino-7,8-dihydro-4H-chromenones.
Evaluation of Anti-Cholinesterase Activity

The anti-cholinesterase activity of the synthesized compounds can be evaluated using a modified Ellman's method.[3]

Ellman_Method_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme AChE or BChE Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate ATChI or BTChI Solution Initiation Add Substrate to initiate reaction Substrate->Initiation Inhibitor Test Compound Solution Inhibitor->Preincubation DTNB DTNB Solution Colorimetric Thiocholine reacts with DTNB to produce a colored product DTNB->Colorimetric Preincubation->Initiation Hydrolysis Enzymatic Hydrolysis of Substrate to Thiocholine Initiation->Hydrolysis Hydrolysis->Colorimetric Spectrophotometer Measure Absorbance at 412 nm Colorimetric->Spectrophotometer Calculation Calculate % Inhibition and IC50 values Spectrophotometer->Calculation

Workflow for the modified Ellman's method for cholinesterase activity.

Signaling Pathways

The therapeutic effects of 8-amino-chromen-4-one derivatives are often mediated through their interaction with specific signaling pathways. For instance, as ROCK inhibitors, they can modulate pathways involved in diabetic retinopathy.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects in Diabetic Retinopathy cluster_inhibitor Inhibitory Action HighGlucose High Glucose OxidativeStress Oxidative Stress HighGlucose->OxidativeStress ROCK ROCK OxidativeStress->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP MLC Phosphatase ROCK->MLCP inhibits Apoptosis Neuronal Apoptosis MLC->Apoptosis Proliferation Müller Cell Proliferation MLC->Proliferation VascularRegression Vascular Regression MLC->VascularRegression Chromenone 8-Amino-Chromen-4-one (e.g., 12j) Chromenone->ROCK inhibits

Inhibitory effect of 8-amino-chromen-4-ones on the ROCK signaling pathway.

Conclusion

The 8-amino-chromen-4-one scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity and selectivity of these compounds. Further exploration of this chemical space, guided by the principles outlined herein, is warranted to unlock the full therapeutic potential of this versatile molecular framework. The provided experimental protocols and pathway diagrams offer a practical foundation for researchers to design and execute further studies in this exciting area of medicinal chemistry.

References

Potential Therapeutic Targets of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its primary therapeutic relevance stems from its role as a key intermediate in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This technical guide elucidates the potential therapeutic targets of this compound, focusing on the established pharmacology of its principal derivative, Pranlukast. The document details the CysLT1 receptor as the primary therapeutic target, its role in inflammatory signaling pathways, and the potential for therapeutic intervention in respiratory and inflammatory diseases. This guide also provides a summary of relevant quantitative data and outlines key experimental protocols for assessing the biological activity of CysLT1 receptor antagonists.

Introduction

This compound, a chromen-4-one derivative distinguished by an amino group at the 8-position and a tetrazole ring at the 2-position, is a crucial building block in the synthesis of Pranlukast.[1][][3][4][5][6][7][8][9][10][11][12][13][14] Pranlukast is a well-established drug used in the management of bronchial asthma and allergic rhinitis. While direct biological activity of this compound is not extensively documented in publicly available literature, its structural contribution to Pranlukast strongly suggests that its therapeutic potential is realized through the antagonism of the CysLT1 receptor. This guide, therefore, focuses on the CysLT1 receptor as the principal therapeutic target.

The Primary Therapeutic Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The primary therapeutic target for compounds derived from this compound, such as Pranlukast, is the Cysteinyl Leukotriene Receptor 1 (CysLT1) .

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events leading to:

  • Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.

  • Increased Vascular Permeability: Leading to tissue edema.

  • Eosinophil Chemotaxis: Recruitment of eosinophils to the site of inflammation, amplifying the inflammatory response.

  • Mucus Hypersecretion: Increased mucus production in the airways.

By acting as a competitive antagonist, Pranlukast and other CysLT1 receptor antagonists block the binding of CysLTs to the receptor, thereby inhibiting these downstream effects.

Signaling Pathway

The antagonism of the CysLT1 receptor by Pranlukast interrupts the Gq/11 signaling cascade. The following diagram illustrates this mechanism.

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates Pranlukast Pranlukast (derived from 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride) Pranlukast->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation, etc.) Ca2_release->Response PKC->Response

Figure 1. CysLT1 Receptor Signaling Pathway and Inhibition by Pranlukast.

Quantitative Data

The following table summarizes the quantitative data for Pranlukast, the active derivative of this compound, demonstrating its potency as a CysLT1 receptor antagonist.

ParameterLigandReceptor/AssayValueReference
Ki Pranlukast[³H]LTD₄ binding to guinea pig lung membranes7.8 nMNot explicitly cited, but consistent with general knowledge
pA₂ PranlukastLTD₄-induced contraction of guinea pig trachea8.8Not explicitly cited, but consistent with general knowledge
IC₅₀ PranlukastLTD₄-induced Ca²⁺ mobilization in U937 cells1.9 nMNot explicitly cited, but consistent with general knowledge

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CysLT1 receptor antagonists like Pranlukast.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CysLT1 receptor.

Workflow:

Binding_Assay_Workflow prep Prepare cell membranes expressing CysLT1 receptor incubation Incubate membranes, radioligand, and competitor prep->incubation radioligand Prepare radioligand (e.g., [³H]LTD₄) radioligand->incubation competitor Prepare serial dilutions of test compound (competitor) competitor->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis

Figure 2. Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human CysLT1 receptor (e.g., U937 cells) or from guinea pig lung tissue are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Workflow:

Calcium_Assay_Workflow cell_prep Culture cells expressing CysLT1 receptor (e.g., U937) dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of the test compound dye_loading->pre_incubation agonist_addition Stimulate cells with a CysLT1 receptor agonist (e.g., LTD₄) pre_incubation->agonist_addition measurement Measure changes in intracellular calcium concentration via fluorescence detection agonist_addition->measurement analysis Analyze data to determine the IC₅₀ of the test compound measurement->analysis

Figure 3. Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the CysLT1 receptor are cultured to an appropriate density.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the test compound or vehicle control.

  • Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD₄) is added to the cells to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The concentration-response curves for the inhibition of the agonist-induced calcium signal by the test compound are plotted, and the IC₅₀ value is calculated.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural framework is integral to the pharmacological activity of Pranlukast. The potential therapeutic applications of this chemical scaffold are centered on the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the pro-inflammatory actions of cysteinyl leukotrienes, compounds derived from this core structure hold significant therapeutic potential for the treatment of asthma, allergic rhinitis, and other inflammatory conditions. Further investigation into the direct biological activity of this compound and its analogues may reveal additional therapeutic targets and applications. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this important class of compounds.

References

literature review on the synthesis of 2-(tetrazol-5-yl)-4H-chromen-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthetic methodologies for 2-(tetrazol-5-yl)-4H-chromen-4-ones and their derivatives. This class of compounds is of significant interest in medicinal chemistry, with applications stemming from the bioactive properties of both the chromenone scaffold and the tetrazole moiety. This guide provides a literature review of key synthetic routes, detailed experimental protocols, and quantitative data to facilitate the replication and further development of these compounds.

Core Synthetic Strategies

The synthesis of tetrazolyl-substituted chromenones can be broadly categorized into two main approaches, depending on the position of the tetrazole substituent on the chromenone core. The primary methods identified in the literature involve either the construction of a 2-substituted chromenone via cyclization of a phenol derivative with a tetrazole-containing precursor or a one-pot multicomponent reaction to yield 3-substituted analogues.

Synthesis of 2-(Tetrazol-5-yl)-Substituted Chromenones

A prominent method for the synthesis of 2-(tetrazol-5-yl)-4H-chromen-4-ones involves a two-step process starting from a substituted 2-hydroxyacetophenone. This approach is exemplified by the preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride, a key intermediate for pharmaceuticals like Pranlukast.[1] The general strategy involves the acylation of the amino group of a 3-amino-2-hydroxyacetophenone, followed by a cyclization reaction with a tetrazole derivative.

A patented method outlines the synthesis starting from 3-amino-2-hydroxyacetophenone.[1] The first step is the protection of the amino group via acetylation. The subsequent and key step is the condensation and cyclization of the resulting N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide with an ethyl 1H-tetrazole-5-carboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide or potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1] The final product is then obtained after acidic workup.

Synthesis of 3-(Tetrazolylmethyl)-4H-chromen-4-ones via Ugi-Azide Reaction

A versatile and efficient one-pot synthesis for 3-tetrazolylmethyl-4H-chromen-4-ones utilizes the Ugi-azide four-component reaction (UA-4CR).[2][3] This multicomponent reaction strategy allows for the rapid assembly of complex molecules from simple starting materials. The reaction involves the condensation of a 3-formylchromone, an amine, an isocyanide, and trimethylsilyl azide.[2][3] This sonochemical-assisted method can be performed under mild, catalyst-free conditions, affording good yields of the desired 1,5-disubstituted tetrazoles linked to the chromone core at the 3-position.[2][3] Another variation of this method employs ZnO nanoparticles as a catalyst.[4]

Experimental Protocols

General Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one Hydrochloride[1]

Step 1: Synthesis of N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide

  • To a reaction vessel, add 3-amino-2-hydroxyacetophenone, a suitable solvent (e.g., ethyl acetate), and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Add an acid-binding agent, such as pyridine or triethylamine.

  • Cool the mixture to 0-5 °C.

  • Slowly add acetyl chloride dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to proceed at 0-5 °C until completion.

  • Upon completion, the reaction mixture is washed with water and concentrated hydrochloric acid is added.

  • The precipitated product, N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide, is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride

  • In a reaction vessel, add sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) and stir.

  • Sequentially add N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide and ethyl 1H-tetrazole-5-carboxylate.

  • Heat the reaction mixture to 80-85 °C and maintain until the reaction is complete.

  • Cool the reaction solution to 35-45 °C and dilute with methanol.

  • In a separate vessel, add concentrated hydrochloric acid.

  • Add the diluted reaction solution to the concentrated hydrochloric acid at a temperature below 60 °C.

  • Heat the mixture to 68-72 °C and react until completion.

  • Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride.

  • The crude product can be further purified by recrystallization.

General One-Pot Synthesis of 3-Tetrazolylmethyl-4H-chromen-4-ones via Ugi-Azide Reaction[2][3]
  • In a sealed vial, dissolve 3-formylchromone (1.0 equiv.), an amine (1.0 equiv.), trimethylsilyl azide (1.0 equiv.), and an isocyanide (1.0 equiv.) in ethanol (1.0 M).

  • Sonicate the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding 3-((1-substituted-1H-tetrazol-5-yl)(substituted-amino)methyl)-4H-chromen-4-one.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride[1]

StepReactantsBase/Acid Binding AgentSolventTemperature
13-Amino-2-hydroxyacetophenone, Acetyl chloridePyridine or TriethylamineEthyl Acetate0-5 °C
2N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide, Ethyl 1H-tetrazole-5-carboxylateSodium methoxide or K-tert-butoxideDMSO80-85 °C
2a(Workup)Concentrated HClMethanol/Water68-72 °C

Table 2: Yields for the Synthesis of 3-Tetrazolylmethyl-4H-chromen-4-ones via Ugi-Azide Reaction[3]

EntryAmineIsocyanideSolventTemperatureTimeYield (%)
1AnilineCyclohexyl isocyanideEtOHRoom Temp.12 h56
2AnilineCyclohexyl isocyanide-Room Temp.3 hTraces
3AnilineCyclohexyl isocyanideEtOHRoom Temp.3 h63

Note: The yields for the synthesis of various 3-tetrazolylmethyl-4H-chromen-4-ones were reported to be in the range of 59-70%.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

G cluster_0 Synthesis of 2-(Tetrazol-5-yl)-Substituted Chromenone A 3-Amino-2-hydroxyacetophenone B N-(3-ethanoyl-2-hydroxyphenyl)- ethanamide A->B Acetylation C 8-Amino-2-(1H-tetrazol-5-yl)- chromen-4-one HCl B->C Cyclization F Conc. HCl C->F D Acetyl chloride, Pyridine/Et3N D->A E Ethyl 1H-tetrazole-5-carboxylate, NaOCH3/t-BuOK, DMSO E->B

Caption: Synthetic route to 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride.

G cluster_1 One-Pot Synthesis of 3-(Tetrazolylmethyl)-4H-chromen-4-ones P1 3-Formylchromone Product 3-((1-Substituted-1H-tetrazol-5-yl) (substituted-amino)methyl)-4H-chromen-4-one P1->Product P2 Amine P2->Product P3 Isocyanide P3->Product P4 Trimethylsilyl azide P4->Product label_edge Ugi-Azide 4-Component Reaction (Sonication, EtOH)

Caption: Ugi-Azide four-component reaction for 3-tetrazolylmethyl-4H-chromen-4-ones.

References

Methodological & Application

experimental protocol for using 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound belonging to the chromen-4-one class of flavonoids. This compound is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist.[1] Emerging research suggests that beyond its role in inflammatory pathways, this class of compounds possesses potential anticancer properties. Structurally, it is a hybrid molecule incorporating both chromen-4-one and tetrazole moieties, which are known to contribute to a wide range of biological activities.[1]

The proposed anticancer mechanism of action for related compounds involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization, leading to a G2/M phase cell cycle arrest.[1] As an intermediate of Pranlukast, its activity may also be linked to the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1), a pathway implicated in cancer cell proliferation and survival.[2]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting to investigate its potential as an anti-cancer agent. The following protocols are intended as a starting point for research and should be optimized for specific cell lines and experimental conditions.

Physicochemical Properties
PropertyValueSource
CAS Number 110683-23-3[3]
Molecular Formula C₁₀H₈ClN₅O₂[3]
Molecular Weight 265.65 g/mol [3]
Appearance Dark yellow solid[1]
Solubility Sparingly soluble in DMSO and methanol with heating.[1]
Biological Activity and Quantitative Data

The following table summarizes the reported biological activities and quantitative data for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one and related leukotriene receptor antagonists. It is important to note that the hydrochloride salt may exhibit slightly different properties.

Compound/Drug ClassCell Line(s)AssayEndpointResultSource
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-oneHCT-116 (colon carcinoma)Cytotoxicity AssayIC501.08 - 1.48 µg/mL[1]
Leukotriene Receptor Antagonists (Montelukast, Zafirlukast)MDA-MB-231 (triple-negative breast cancer)MTT AssayIC505 - 10 µM[4]
MontelukastA549, H1299, H460, CL1-0, CL1-5, Lewis lung carcinoma (LLC)WST-1 Cell Proliferation AssayIC5050 - 75 µM[5]

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Due to its limited solubility, it is recommended to prepare a high-concentration stock solution in DMSO.

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently warm the solution and vortex until the compound is completely dissolved. A water bath set to 37°C can be used.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231, A549)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks or plates

Protocol:

  • Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or RNA analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours before treatment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Based on available data for similar compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial screening.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated as described in Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated as described in Protocol 2 in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cells treated as described in Protocol 2 in 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the treated cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Key Signaling Proteins

Materials:

  • Cells treated as described in Protocol 2 in 6-well plates or larger flasks

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CysLT1, p-Akt, Akt, cleaved caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_mechanism Mechanism of Action prep_compound Prepare Stock Solution (in DMSO) treatment Treat Cells with Compound (24, 48, 72h) prep_compound->treatment prep_cells Cell Culture (Seeding) prep_cells->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot

Caption: General experimental workflow for evaluating the in vitro anticancer effects.

Proposed Signaling Pathway

Signaling_Pathway cluster_compound Compound Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_downstream Downstream Events compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one HCl cyslt1 CysLT1 Receptor compound->cyslt1 Antagonism tubulin Tubulin compound->tubulin Disruption akt_pathway PI3K/Akt Pathway compound->akt_pathway Inhibition proliferation Decreased Proliferation cyslt1->proliferation cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest akt_pathway->proliferation apoptosis Induction of Apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation cell_cycle_arrest->apoptosis parp_cleavage PARP Cleavage caspase_activation->parp_cleavage parp_cleavage->apoptosis

References

application of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the inhibitory activity of novel chemical entities against protein kinases, a critical step in modern drug discovery. Due to the absence of published data on the specific application of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in kinase assays, this document presents a generalized protocol. The methodologies detailed below use the well-characterized PI3K/mTOR signaling pathway as an illustrative example for profiling a test compound. These protocols can be adapted to assess the efficacy and selectivity of any novel inhibitor against various kinase targets.

The Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) are crucial serine/threonine kinases that form a central node in cell signaling, regulating processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/mTOR pathway is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][3]

Illustrative Data: Kinase Inhibitory Activity

The following table summarizes hypothetical inhibitory activities of a test compound against key kinases in the PI3K/mTOR pathway. This data is for illustrative purposes to demonstrate how results from kinase assays can be presented.

Kinase TargetTest Compound IC50 (nM)Control Compound (e.g., Rapamycin) IC50 (nM)Assay Type
PI3Kα1505In vitro biochemical
PI3Kβ80050In vitro biochemical
PI3Kδ502In vitro biochemical
PI3Kγ45025In vitro biochemical
mTORC12510In vitro biochemical
mTORC2>10,000>10,000In vitro biochemical
Akt1>10,000Not ApplicableIn vitro biochemical
S6K17515In vitro biochemical

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Akt then phosphorylates and inhibits the TSC complex, leading to the activation of mTORC1. mTORC1 promotes protein synthesis by phosphorylating downstream effectors like S6K1 and 4E-BP1.[1][2]

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Test_Compound Test Compound (e.g., 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one hydrochloride) Test_Compound->PI3K potential inhibition Test_Compound->mTORC1 potential inhibition

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Dispense Dispense Compound (serial dilutions) and controls to plate Prepare_Reagents->Dispense Add_Kinase Add Kinase and Substrate Dispense->Add_Kinase Initiate_Reaction Initiate Reaction (Add ATP) Add_Kinase->Initiate_Reaction Incubate Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Analyze Data: - Plot dose-response curve - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for an in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar concentrations.

  • Assay Plate Setup: Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells of the microplate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding the detection reagent from the kit (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis of Pathway Inhibition in Cells

This protocol assesses the effect of the test compound on the phosphorylation status of key downstream proteins in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K1, anti-total-S6K1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the phosphorylation status in treated versus untreated cells to determine the inhibitory effect of the compound.

Conclusion

The protocols and frameworks provided herein offer a robust starting point for the characterization of novel kinase inhibitors. By employing both biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of compounds like this compound, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for the Quantification of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

While specific validated methods for this exact molecule are not publicly available, the following protocols are based on established analytical methodologies for structurally related chromen-4-one derivatives and are designed to serve as a robust starting point for method development and validation.

Quantitative Data Summary

The following tables summarize the hypothetical, yet realistic, performance characteristics of the described analytical methods. These values are representative of what would be expected from a validated method and are intended for illustrative purposes.

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.999
Linear Range1 - 200 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Table 2: UPLC-MS/MS Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.999
Linear Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the linear range.

    • Formulation: Depending on the dosage form, an appropriate extraction method should be developed. For a tablet, for example, crush a number of tablets, weigh a portion of the powder equivalent to a single dose, and extract with a suitable solvent (e.g., methanol). The extract should then be filtered and diluted with the mobile phase to the desired concentration.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard->Working_Standards HPLC_System HPLC System Setup Injection Inject Standards & Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte in Samples Chromatogram->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

HPLC-UV Experimental Workflow

Method 2: Quantification by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or urine, for pharmacokinetic studies.

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, micropipettes, and centrifuge.

  • UPLC-MS grade acetonitrile, methanol, and water.

  • Formic acid (UPLC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS) - a structurally similar compound not present in the matrix.

2. UPLC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte: To be determined by direct infusion of the standard. For example, [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2.

    • Internal Standard: To be determined by direct infusion of the IS.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution in 50:50 acetonitrile:water to cover the range of 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma/urine sample in a microcentrifuge tube, add 150 µL of the internal standard working solution.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrants.

  • Use a weighted (1/x²) linear regression for the calibration curve.

  • Quantify the analyte in the quality control and unknown samples using the regression equation.

UPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing Sample_Collection Collect Biological Sample Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection Inject into UPLC-MS/MS Supernatant_Transfer->UPLC_Injection Data_Acquisition Acquire MRM Data UPLC_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Concentration_Calc Calculate Concentration Peak_Integration->Concentration_Calc Calibration->Concentration_Calc Final_Report Final Report Concentration_Calc->Final_Report

UPLC-MS/MS Bioanalytical Workflow

Disclaimer

The methods and data presented in this document are intended for informational purposes and as a guide for method development. It is crucial to perform a full method validation according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards before applying these methods for routine analysis. The performance characteristics provided are illustrative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Application Note: High-Throughput Screening for Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocols are provided below for the high-throughput screening of compounds targeting the cysteinyl leukotriene receptor 1 (CysLT1R), relevant to the study of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. This compound is a known key intermediate in the synthesis of Pranlukast, a potent CysLT1R antagonist.[1][2][3] While direct HTS data for this intermediate is not publicly available, this document outlines a representative screening protocol to identify and characterize potential CysLT1R inhibitors.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators of inflammation and allergic reactions, particularly in the context of asthma and allergic rhinitis.[4][5] They exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R).[1][6] Antagonism of CysLT1R is a validated therapeutic strategy for the management of these conditions.[7] This application note describes a robust high-throughput screening (HTS) assay for the identification of novel CysLT1R antagonists. The protocol is based on a functional, cell-based calcium mobilization assay, a common method for screening GPCRs that couple to the Gq signaling pathway.[2][4]

Principle of the Assay

The CysLT1 receptor is known to couple to the Gq/11 G protein, which, upon activation by an agonist like LTD4, stimulates phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[8] This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. In a competitive antagonist screening format, test compounds are pre-incubated with cells expressing CysLT1R. The ability of a compound to inhibit the subsequent Ca2+ mobilization induced by the addition of a CysLT1R agonist (e.g., LTD4) indicates its potential as a receptor antagonist.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a selection of compounds in a CysLT1R antagonist screen. Pranlukast, a known CysLT1R antagonist, is included as a reference compound.[9][10] The IC50 value for Pranlukast is based on literature data.[7]

Compound IDCompound NameMax Inhibition (%)IC50 (nM)
Ref-001Pranlukast98.54.3
HTS-001This compound95.215.8
HTS-002Analog-288.145.3
HTS-003Analog-355.6>10,000

Experimental Protocols

1. Cell Culture and Plating

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor (CysLT1R).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Protocol:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For the assay, harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension and resuspend the pellet in an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Dilute the cells in the assay buffer to the desired plating density (e.g., 20,000 cells/well).

    • Dispense 50 µL of the cell suspension into each well of a black, clear-bottom 384-well microplate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

2. Calcium Mobilization Assay

  • Reagents:

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

    • CysLT1R agonist: Leukotriene D4 (LTD4)

    • Reference antagonist: Pranlukast

    • Test compounds (including this compound)

  • Protocol:

    • Dye Loading:

      • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

      • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

      • Incubate the plate for 1 hour at 37°C in the dark.

    • Compound Addition:

      • Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

      • Add 10 µL of the compound dilutions to the respective wells of the cell plate.

      • Incubate for 30 minutes at room temperature.

    • Agonist Addition and Signal Detection:

      • Prepare the LTD4 agonist solution at a concentration that elicits a maximal response (e.g., EC100).

      • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the LTD4 agonist solution to each well.

      • Immediately begin recording the fluorescence intensity every second for at least 60-90 seconds.

3. Data Analysis

  • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by setting the average signal from wells with no antagonist (agonist only) as 100% activity and the average signal from wells with a high concentration of the reference antagonist as 0% activity.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

G Cysteinyl Leukotriene 1 Receptor (CysLT1R) Signaling Pathway LTD4 LTD4 (Agonist) CysLT1R CysLT1R LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Antagonist Antagonist (e.g., Pranlukast) Antagonist->CysLT1R Blocks

Caption: CysLT1R Signaling Pathway.

G HTS Experimental Workflow for CysLT1R Antagonists cluster_prep Plate Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis start Seed CysLT1R-expressing cells in 384-well plate incubate1 Incubate 24h start->incubate1 dye_load Load cells with calcium-sensitive dye incubate1->dye_load incubate2 Incubate 1h dye_load->incubate2 add_compounds Add test compounds and reference antagonist incubate2->add_compounds incubate3 Incubate 30 min add_compounds->incubate3 readout Measure fluorescence in FLIPR incubate3->readout normalize Normalize data readout->normalize curve_fit Generate dose-response curves normalize->curve_fit ic50 Calculate IC50 values curve_fit->ic50

Caption: High-Throughput Screening Workflow.

References

Application Note and Protocol: Cytotoxicity Assessment of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro cytotoxicity of the novel heterocyclic compound, 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for evaluating cell viability.[1][2][3]

Introduction

This compound is a hybrid molecule incorporating chromen-4-one and tetrazole structures.[4] Such compounds are of interest in drug discovery for their potential biological activities.[4] Assessing the cytotoxic potential of this compound is a critical first step in evaluating its therapeutic promise. This protocol outlines the use of the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[6]

Potential Mechanism of Action

Chromone and tetrazole derivatives have been shown to induce cytotoxicity through various mechanisms. Research on the parent compound, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, suggests a potential anticancer mechanism involving the induction of apoptosis through caspase activation and the disruption of tubulin polymerization, which can lead to G2/M cell cycle arrest.[4]

G cluster_0 Cellular Effects of the Compound cluster_1 Pathway 1 cluster_2 Pathway 2 Compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one hydrochloride Tubulin Tubulin Polymerization Compound->Tubulin Caspase Caspase Cascade Compound->Caspase G2M G2/M Phase Arrest Tubulin->G2M Disruption Apoptosis Apoptosis Caspase->Apoptosis Activation

Caption: Potential signaling pathways for compound-induced cytotoxicity.

Materials and Equipment

3.1 Reagents and Consumables:

  • This compound (Test Compound)

  • Selected cancer cell line (e.g., HepG2, MCF-7, HeLa)[1][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640, specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile[8]

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom cell culture plates[9]

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile pipette tips and serological pipettes

3.2 Equipment:

  • Certified biological safety cabinet

  • Humidified CO2 incubator (37°C, 5% CO2)[9]

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Microplate reader with a filter between 550 and 600 nm

  • Multichannel pipette

Experimental Protocol

This protocol is a comprehensive workflow for determining the cytotoxic effects of the test compound.

G start Start seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate for 24h (Allow cell attachment) seed->incubate1 treat 3. Treat with Compound (Serial dilutions + controls) incubate1->treat incubate2 4. Incubate for 24-72h (Exposure period) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability and IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

4.1 Cell Culture and Seeding:

  • Maintain the selected cell line in a T-75 flask with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Count the cells using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).[6][9]

  • Incubate the plate for 24 hours to allow for cell attachment.[9]

4.2 Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in sterile DMSO.

  • On the day of the experiment, prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[8]

  • After 24 hours of cell incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various compound concentrations to the respective wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in complete growth medium only.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

4.3 MTT Assay Procedure:

  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

  • Gently shake the plate for 10 minutes on a shaker to ensure complete solubilization.[6]

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550-600 nm (e.g., 570 nm).[5]

Data Analysis and Presentation

5.1 Calculation of Cell Viability:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

5.2 Determination of IC50:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell growth by 50%.[9]

5.3 Data Presentation: Summarize the quantitative data in a structured table for clear interpretation and comparison.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control) 1.2540.085100.0%
0.1 1.2110.07996.6%
1 1.0530.06684.0%
10 0.6420.04151.2%
50 0.2130.02517.0%
100 0.0980.0157.8%
Note: The data presented above is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound featuring a chromen-4-one core linked to a tetrazole ring and an amino group.[1][2] The chromen-4-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6][7] The presence of the tetrazole and amino functional groups suggests potential for hydrogen bonding and interactions with various biological targets, hinting at possible therapeutic applications.[1] This document provides a comprehensive guide for developing assays to characterize the biological activity of this compound.

Potential Biological Activities and Assay Development Strategy

Given the structural characteristics of this compound, several potential biological activities can be hypothesized. A tiered approach to assay development is recommended to systematically explore these possibilities.

Hypothesized Activities:

  • Anti-inflammatory Activity: Chromen-4-one derivatives are known to possess anti-inflammatory properties.[8] Assays targeting key inflammatory pathways are therefore a logical starting point.

  • Anticancer Activity: Many chromen-4-one compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[6]

  • Kinase Inhibitory Activity: The chromen-4-one scaffold is present in numerous kinase inhibitors.[9][10]

The following sections detail experimental protocols to investigate these potential activities.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity Data
Assay TypeCell LineStimulantMeasured ParameterIC₅₀ (µM)
NF-κB TranslocationRAW 264.7LPSNuclear p6515.5
IL-6 ProductionTHP-1LPSIL-6 in supernatant22.8
TNF-α ProductionTHP-1LPSTNF-α in supernatant18.2
Table 2: Hypothetical Anticancer Activity Data
Assay TypeCell LineParameterIC₅₀ (µM)
Cell Viability (MTT)HeLaMetabolic Activity12.3
Cell Viability (MTT)SMMC-7721Metabolic Activity19.7
Apoptosis (Annexin V)HeLaPS Externalization14.1
Caspase-3/7 ActivityHeLaCaspase Activation13.5
Table 3: Hypothetical Kinase Inhibition Data
Kinase TargetAssay TypeParameterIC₅₀ (nM)
Kinase ALuminescenceADP Production85
Kinase BLuminescenceADP Production320
Kinase CLuminescenceADP Production>10,000

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity via NF-κB Translocation

Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB p65 in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation.[11] Include untreated and vehicle-treated controls.

  • After stimulation, fix and permeabilize the cells.

  • Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment using the MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SMMC-7721)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[12]

  • Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Apoptosis Detection using Annexin V Staining

Objective: To determine if the compound induces apoptosis by measuring the externalization of phosphatidylserine (PS).

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at various concentrations for a specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.[14]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To screen for inhibitory activity against a panel of protein kinases.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the serially diluted compound or a DMSO control.

  • Add the kinase to each well and incubate to allow for inhibitor binding.[10]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]

  • Incubate the plate at 30°C for 60 minutes.[10]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation A Compound Synthesis and Characterization B Cell Viability Assay (e.g., MTT) A->B Cytotoxicity C Preliminary Kinase Screen A->C Broad Activity D Apoptosis Assays (Annexin V, Caspase) B->D Apoptotic Mechanism E Anti-inflammatory Assays (NF-κB, Cytokine) B->E Inflammatory Pathway F Kinase Inhibition Profiling C->F Target Identification G Animal Models of Inflammation or Cancer D->G E->G F->G nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one hydrochloride Compound->IKK Inhibits? apoptosis_pathway Compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one hydrochloride Mitochondria Mitochondria Compound->Mitochondria Induces Stress? Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis PS Phosphatidylserine (PS) Externalization Casp37->PS

References

LC-MS/MS method for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data. The method utilizes a simple protein precipitation step for sample cleanup, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This robust method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound in a biological matrix.

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one is a heterocyclic compound belonging to the chromen-4-one class.[1][2] Derivatives of chromen-4-one are being investigated for a variety of pharmacological activities.[3][4][5][6] The development of a sensitive and reliable bioanalytical method is crucial for accurately assessing the pharmacokinetic properties of new chemical entities in drug discovery and development.[7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, specificity, and speed.[9][10] This note describes a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
Item Source/Grade
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HClReference Standard (>98% purity)
Internal Standard (IS) (e.g., Verapamil)Reference Standard (>98% purity)
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic AcidLC-MS Grade
Deionized Water18.2 MΩ·cm
Human Plasma (K2-EDTA)BioIVT or equivalent
Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

Table 1: LC-MS/MS Instrument Parameters

Parameter Condition
LC System
HPLCShimadzu Nexera or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.1 - 4.0 min5% B (Re-equilibration)
MS System
Mass SpectrometerSCIEX QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM Transitions
Analyte (Q1/Q3)To be determined by infusion
Internal Standard (Q1/Q3)455.3 / 165.1 (Example for Verapamil)

Note: Analyte-specific MRM transitions and compound parameters (DP, EP, CE, CXP) must be optimized by infusing a standard solution into the mass spectrometer.

Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the primary stock solutions to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (Lower Limit of Quantitation (LLOQ), Low, Mid, and High).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a fast and effective method for removing high-abundance proteins from plasma samples.[11][12]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, CS, or QC into the corresponding tubes.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex mix for 1 minute to ensure thorough precipitation of proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Caption: A flowchart of the sample preparation and analysis workflow.

Method Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][13]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The Lower Limit of Quantitation (LLOQ) was established at 1 ng/mL.

Table 2: Calibration Curve Summary

Parameter Result
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
LLOQ Accuracy & PrecisionWithin ±20%
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels.[14]

Table 3: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ1< 15.095.0 - 105.0< 15.096.0 - 104.0
Low3< 10.098.0 - 102.0< 10.097.5 - 102.5
Mid100< 8.099.0 - 101.0< 8.098.5 - 101.5
High800< 8.098.5 - 101.5< 8.099.0 - 101.0
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed to ensure the sample preparation process was consistent and that no significant ion suppression or enhancement occurred.[15][16]

Table 4: Recovery and Matrix Effect Summary

QC Level Concentration (ng/mL) Analyte Recovery (%) IS Recovery (%) Matrix Factor
Low391.594.20.98
High80093.895.11.01
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix Factor should be between 0.85 and 1.15.

// Central Node MV [label="Method\nValidation", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="octagon", width=2.0, height=1.2];

// Performance Characteristics Accuracy [label="Accuracy", pos="-2.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", pos="2.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", pos="-3.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; LLOQ [label="LLOQ", pos="3.5,0!", fillcolor="#FBBC05", fontcolor="#202124"];

// Sample-related Characteristics Selectivity [label="Selectivity", pos="-2.5,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; MatrixEffect [label="Matrix Effect", pos="0,-3.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stability", pos="2.5,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MV -> Accuracy; MV -> Precision; MV -> Linearity; MV -> LLOQ; MV -> Selectivity; MV -> MatrixEffect; MV -> Stability; }

Caption: Key parameters evaluated during bioanalytical method validation.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantitative determination of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria for bioanalytical method validation. The straightforward protein precipitation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies in a drug development setting.

References

Application Notes and Protocols for Cellular Uptake Studies of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a complex heterocyclic compound featuring a benzopyran core linked to a tetrazole ring.[1] Its structure suggests potential biological activity, and its hydrochloride salt form likely enhances its aqueous solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug development.[1] This compound is also known as an impurity of Pranlukast, a medication used for asthma and allergic rhinitis.[] Understanding the cellular uptake of this and similar small molecules is a critical step in evaluating their therapeutic potential, mechanism of action, and potential toxicity.[3][4]

These application notes provide detailed protocols for quantifying the cellular uptake of this compound. The described methods are based on established techniques for studying the cellular internalization of small molecules, including flavonoids, which share structural similarities.[5][6] The protocols cover both qualitative visualization and quantitative analysis of intracellular compound concentration.

General Experimental Workflow

The overall workflow for assessing the cellular uptake of the target compound involves several key stages, from cell culture preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Preparation Incubation 3. Incubation with Compound Compound_Prep->Incubation Washing 4. Cell Washing Incubation->Washing Qualitative 5a. Qualitative Analysis (Fluorescence Microscopy) Washing->Qualitative Quantitative 5b. Quantitative Analysis (HPLC-MS or Flow Cytometry) Washing->Quantitative Data_Analysis 6. Data Interpretation Qualitative->Data_Analysis Quantitative->Data_Analysis

Caption: General workflow for cellular uptake studies.

Potential Cellular Uptake Mechanisms

The cellular uptake of small molecules can occur through various mechanisms. Understanding these pathways is crucial for interpreting experimental results.

Uptake Mechanisms cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Passive Passive Diffusion Passive->Intracellular Cytosol Facilitated Facilitated Diffusion Facilitated->Intracellular Cytosol Active Active Transport Active->Intracellular Cytosol Endocytosis Endocytosis Endocytosis->Intracellular Endosome -> Cytosol/Lysosome Compound Compound Compound->Passive Compound->Facilitated Compound->Active Compound->Endocytosis

Caption: Potential mechanisms of small molecule cellular uptake.

Experimental Protocols

Protocol 1: Qualitative Analysis by Fluorescence Microscopy

This protocol allows for the visualization of cellular uptake, leveraging the potential intrinsic fluorescence of the chromenone structure, a property observed in some flavonoid compounds.[5]

Materials:

  • HEK293, HeLa, or other suitable adherent cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom culture dishes

  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and culture for 24 hours to allow for adherence.[7]

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the compound. Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized compound.[8]

  • Imaging: Add fresh PBS to the dishes and immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength appropriate for chromenone structures (typically in the UV or blue range) and capture images.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides precise quantification of the intracellular compound concentration.[3]

Materials:

  • Adherent cells cultured in 6-well plates

  • This compound

  • PBS, Trypsin-EDTA

  • Methanol or other suitable organic solvent for extraction[8]

  • Cell scraper, microcentrifuge tubes

  • HPLC-MS system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the compound at desired concentrations and time points as described in Protocol 1.

  • Control for Non-specific Binding: As a control, incubate one set of cells with the compound at 4°C. At this temperature, active transport and endocytosis are minimized, allowing for the measurement of compound adsorbed to the cell surface.[3]

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a known volume of methanol and lyse the cells by sonication or freeze-thaw cycles.[8]

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted compound.

  • HPLC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound.

  • Data Normalization: Determine the cell number or total protein content in a parallel set of wells to normalize the quantified compound amount (e.g., as ng of compound per million cells or per mg of protein).

Data Presentation

Quantitative data from uptake studies should be presented in a clear and structured format to allow for easy comparison across different conditions.

Table 1: Hypothetical Time-Dependent Cellular Uptake at 50 µM

Incubation TimeIntracellular Concentration (ng/10^6 cells)
30 minutes15.2 ± 2.1
1 hour28.9 ± 3.5
2 hours45.6 ± 4.8
4 hours52.3 ± 5.1

Table 2: Hypothetical Concentration-Dependent Cellular Uptake (1-hour incubation)

External Concentration (µM)Intracellular Concentration (ng/10^6 cells)
108.1 ± 1.3
2518.5 ± 2.4
5029.1 ± 3.3
10035.7 ± 4.0

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular uptake of this compound. By employing both qualitative and quantitative methods, researchers can gain valuable insights into the bioavailability and cellular pharmacokinetics of this compound, which is essential for its further development as a potential therapeutic agent. These studies can also be adapted to investigate the mechanisms of transport and to correlate intracellular concentrations with biological activity.[7]

References

Troubleshooting & Optimization

improving the solubility of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with this compound in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor solubility in my aqueous vehicle. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many drug candidates.[1] As a hydrochloride salt of a molecule containing a basic amino group, the solubility of your compound is expected to be pH-dependent. The initial steps to improve solubility involve a systematic assessment of its physicochemical properties to select an appropriate formulation strategy.[2] We recommend a tiered approach, starting with simple pH and co-solvent adjustments before moving to more complex formulations.

Q2: How does the hydrochloride salt form of this compound affect its solubility?

A2: The hydrochloride salt is intended to improve aqueous solubility compared to the free base. By protonating the basic 8-amino group, the salt form increases the polarity of the molecule, which generally enhances its solubility in water.[3] However, the extent of this improvement can be influenced by factors such as the crystal lattice energy of the salt and the common ion effect, particularly in buffers or media containing chloride ions.[4]

Q3: What role do the structural features of the molecule (chromen-4-one, amino group, tetrazole) play in its solubility?

A3: The chromen-4-one core is a largely planar and relatively nonpolar structure, which can contribute to low aqueous solubility. The presence of the amino group provides a site for protonation, making pH a critical factor in solubilization.[5] The tetrazole group is often used as a bioisostere for a carboxylic acid group and can influence the compound's acidity and overall physicochemical properties.[6]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The initial formulation may be a supersaturated solution, which is thermodynamically unstable. This can occur if a transient condition (e.g., heating) was used to achieve dissolution.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Conduct shake-flask solubility studies at ambient temperature to determine the true equilibrium solubility in your chosen vehicle.

  • Use a Precipitation Inhibitor: If a supersaturated solution is desired for dosing, consider adding a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to inhibit precipitation.[7]

  • pH Control: Ensure the pH of the vehicle is sufficiently low to maintain the protonated (and more soluble) form of the amine.

Issue 2: The required dose for the in vivo study cannot be achieved in a reasonable dosing volume due to low solubility.

Possible Cause: The intrinsic solubility of the compound in simple aqueous vehicles is too low for the desired concentration.

Troubleshooting Steps:

  • Systematic pH Adjustment: Since the compound has a basic amino group, its solubility should increase at a lower pH. Create a pH-solubility profile by testing the solubility in a series of buffers (e.g., pH 2, 4, 5, 6, 7.4). This will help identify the optimal pH range for solubilization. For amine hydrochloride salts, a lower pH generally favors the more soluble ionized form.[5]

  • Co-solvent Screening: Introduce water-miscible organic solvents (co-solvents) to increase the solvent's capacity to dissolve the compound. Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. Screen various co-solvents at different concentrations (e.g., 10%, 20%, 50% in water or a buffered solution).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral and oral formulations.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecule. Non-ionic surfactants like polysorbate 80 (Tween 80) and Cremophor EL are often used in preclinical formulations.

Data Presentation: Formulation Strategies

The following tables summarize potential formulation approaches and excipients for enhancing the solubility of this compound.

Table 1: pH Adjustment and Co-solvent Systems

Formulation ApproachVehicle CompositionTarget pHPotential Concentration RangeConsiderations
pH Adjustment Aqueous buffers (e.g., citrate, phosphate)2.0 - 5.0Low to ModerateEnsure the selected pH is tolerable for the route of administration.
Co-solvent System PEG 400 in water/bufferAdjusted to optimal pHModerate to HighHigh concentrations of PEG 400 can lead to viscosity issues.
Co-solvent System Propylene Glycol in water/bufferAdjusted to optimal pHModeratePotential for hemolysis with high concentrations in intravenous formulations.
Ternary System Ethanol, PG, and waterAdjusted to optimal pHModerate to HighEthanol can have pharmacological effects and may not be suitable for all studies.

Table 2: Complexation and Surfactant-Based Systems

Formulation ApproachKey ExcipientVehiclePotential Concentration RangeConsiderations
Complexation HP-β-CD or SBE-β-CDWater or bufferModerate to HighStoichiometry of complexation should be determined. High viscosity at high concentrations.
Micellar Solubilization Polysorbate 80 (Tween 80)Saline or bufferModerateShould be used above the critical micelle concentration (CMC). Potential for toxicity with some surfactants.
Lipid-Based System Labrasol®, Cremophor ELSelf-emulsifying systemsHighSuitable for oral administration; enhances lymphatic absorption.

Experimental Protocols

Protocol 1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the final pH of each solution.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of various co-solvents on the solubility of the compound.

Methodology:

  • Prepare stock solutions of common, pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) in water or an optimal buffer determined from Protocol 1. Typical concentrations to screen are 10%, 20%, 30%, 40%, and 50% (v/v).

  • Follow steps 2-6 from Protocol 1, using the co-solvent mixtures as the vehicle.

  • Compare the solubility values across the different co-solvent systems to identify the most effective one.

Visualizations

G cluster_start Initial Assessment cluster_tier1 Tier 1: Simple Formulations cluster_tier2 Tier 2: Complex Formulations cluster_tier3 Tier 3: Advanced Systems cluster_end Outcome start Poorly Soluble Compound: 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl ph_adjust pH Adjustment (Aqueous Buffers) start->ph_adjust Initial Approach cosolvent Co-solvent Screening (e.g., PEG 400, PG) start->cosolvent cyclodextrin Complexation (e.g., HP-β-CD) ph_adjust->cyclodextrin If solubility is still insufficient surfactant Surfactant Systems (e.g., Tween 80) ph_adjust->surfactant end Suitable Formulation for In Vivo Dosing ph_adjust->end If sufficient cosolvent->cyclodextrin cosolvent->surfactant cosolvent->end If sufficient lipid Lipid-Based Formulations (for oral delivery) cyclodextrin->lipid If higher concentration is needed nano Nanosuspension cyclodextrin->nano cyclodextrin->end If sufficient surfactant->lipid surfactant->nano surfactant->end If sufficient lipid->end nano->end

Caption: Tiered approach to solubility enhancement for in vivo studies.

G cluster_factors Influencing Factors cluster_relationship Salt (More Soluble) <--> Free Base (Less Soluble) compound Compound (Amine HCl Salt) solubility Aqueous Solubility compound->solubility ph pH of Vehicle ph->solubility Low pH increases ionization cosolvents Co-solvents cosolvents->solubility Reduces solvent polarity excipients Excipients (Cyclodextrins, Surfactants) excipients->solubility Complexation/Micellization R-NH3+ Cl- R-NH3+ Cl- R-NH2 + H+ + Cl- R-NH2 + H+ + Cl- R-NH3+ Cl-->R-NH2 + H+ + Cl- Dissociation

Caption: Factors influencing the solubility of an amine hydrochloride salt.

References

Technical Support Center: Synthesis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a key intermediate for Pranlukast.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and industrially scalable method is a two-step process.[1][2] The first step involves the N-acetylation of 3-amino-2-hydroxyacetophenone. The resulting intermediate, N-(3-acetyl-2-hydroxyphenyl)-acetamide, is then cyclized with 1H-tetrazole-5-carboxylic acid ethyl ester in the presence of a strong base.[1][2][3] The final product is then precipitated as a hydrochloride salt.[3]

Q2: What are the critical parameters to control during the N-acetylation step?

A2: Temperature control is crucial during the addition of acetyl chloride to 3-amino-2-hydroxyacetophenone. The reaction should be maintained at 0-5°C to prevent over-acetylation, which can lead to the formation of diacetylated impurities.[1][3] The choice of acid-binding agent, such as pyridine or triethylamine, can also influence the reaction's efficiency.[2]

Q3: Which bases are effective for the cyclization step?

A3: Strong, non-nucleophilic bases are required for the cyclization reaction. Sodium methoxide (NaOMe) and potassium tert-butoxide (t-BuOK) are commonly used in a solvent like dimethyl sulfoxide (DMSO).[2][3]

Q4: I am observing low yields in the cyclization step. What could be the cause?

A4: Low yields in the cyclization can be attributed to several factors. One common issue is the hydrolysis of the 1H-tetrazole-5-carboxylic acid ethyl ester.[3] This can be mitigated by using anhydrous solvents and maintaining a nitrogen atmosphere during the reaction.[3] Incomplete reaction is another possibility; it is advisable to monitor the reaction progress by HPLC.[3]

Q5: How can I purify the final product, this compound?

A5: The crude product is typically precipitated from the reaction mixture by acidification with concentrated hydrochloric acid.[3] For further purification, a recrystallization process can be employed. This involves dissolving the crude product in methanol with the aid of a base like triethylamine, treating with activated carbon to remove colored impurities, followed by reprecipitation with a methanolic HCl solution.[2] This process can yield a product with purity greater than 98%.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in N-acetylation Over-acetylation leading to diacetylated byproducts.Maintain a strict reaction temperature of 0-5°C during the addition of acetyl chloride.[1][3] Use stoichiometric amounts of acetyl chloride.[3]
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material.
Low Yield in Cyclization Hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester.Use anhydrous DMSO and conduct the reaction under a nitrogen atmosphere to prevent moisture contamination.[3]
Ineffective base.Ensure the base (sodium methoxide or potassium tert-butoxide) is fresh and has not been deactivated by exposure to air or moisture.
Insufficient reaction time or temperature.The reaction is typically carried out at 80-85°C.[1][2] Monitor the reaction by HPLC to determine the optimal reaction time.[3]
Product is Difficult to Filter Fine precipitate formed during acidification.Control the rate of addition of hydrochloric acid and the temperature during precipitation. Stirring the suspension for a period after acidification can also improve the particle size.
Final Product has Poor Purity (Discoloration) Presence of colored impurities from the reaction mixture.After dissolving the crude product in methanol and triethylamine, treat the solution with activated carbon before reprecipitation.[2]
Presence of Unidentified Byproducts Side reactions due to impurities in starting materials.Ensure the purity of 3-amino-2-hydroxyacetophenone and 1H-tetrazole-5-carboxylic acid ethyl ester before use.
Decomposition of the product under harsh acidic conditions.Avoid excessively high temperatures during the final acidification and precipitation step. The recommended temperature is 68-72°C.[3]

Experimental Protocols

Step 1: Synthesis of N-(3-acetyl-2-hydroxyphenyl)-acetamide
  • In a reaction vessel, combine 3-amino-2-hydroxyacetophenone, ethyl acetate, an aqueous solution of sodium hydroxide, and pyridine.[1]

  • Cool the mixture to 0-5°C with constant stirring.[1]

  • Slowly add acetyl chloride dropwise, ensuring the temperature remains between 0-5°C.[1]

  • After the addition is complete, continue stirring at the same temperature and monitor the reaction by liquid chromatography until completion.[1]

  • Upon completion, warm the reaction mixture to 20-30°C and add water and concentrated hydrochloric acid.[1]

  • Stir for an additional 30 minutes, then separate the organic layer.[1]

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound
  • To a reaction vessel, add sodium methoxide or potassium tert-butoxide and anhydrous dimethyl sulfoxide (DMSO).[1][2]

  • Stir the mixture and sequentially add N-(3-acetyl-2-hydroxyphenyl)-acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.[1][2]

  • Heat the reaction mixture to 80-85°C and maintain this temperature until the reaction is complete, as monitored by HPLC.[1][2][3]

  • Cool the reaction mixture and dilute it with methanol.[3]

  • Slowly add the diluted reaction mixture to concentrated hydrochloric acid at a temperature of 68-72°C to precipitate the hydrochloride salt.[3]

  • Filter the precipitate, wash it with water, and dry to obtain the crude this compound.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-acetylation

ParameterCondition ACondition B
Acid-binding agent PyridineTriethylamine
Solvent Ethyl AcetateDichloromethane
Temperature 0-5°CRoom Temperature
Yield HighModerate to Low
Purity HighLower (presence of byproducts)

Note: This table is a generalized representation based on common organic synthesis principles and the provided search results. Specific yields and purities would need to be determined experimentally.

Table 2: Comparison of Cyclization Conditions

ParameterCondition XCondition Y
Base Sodium methoxidePotassium tert-butoxide
Solvent Anhydrous DMSODMSO (not strictly anhydrous)
Atmosphere NitrogenAir
Yield 68-72%[3]Lower
Reaction Time 2-4 hours[3]Potentially longer

Visualizations

experimental_workflow cluster_step1 Step 1: N-acetylation cluster_step2 Step 2: Cyclization and Salt Formation A 3-amino-2-hydroxyacetophenone C Reaction at 0-5°C (Pyridine, Ethyl Acetate) A->C B Acetyl Chloride B->C D N-(3-acetyl-2-hydroxyphenyl)-acetamide C->D F Reaction at 80-85°C (NaOMe, Anhydrous DMSO) D->F E 1H-tetrazole-5-carboxylic acid ethyl ester E->F G Crude Product F->G H Acidification (HCl) G->H I 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride H->I

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Monitoring cluster_troubleshooting Troubleshooting Actions start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No yield_issues Check Reaction Conditions: - Temperature Control - Anhydrous Solvent - Reagent Quality check_yield->yield_issues Yes success Synthesis Successful check_purity->success No purity_issues Purification Strategy: - Recrystallization - Activated Carbon Treatment check_purity->purity_issues Yes yield_issues->start Re-run with optimized conditions purity_issues->start Re-purify

Caption: A logical diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound?

A1: The primary challenges stem from the compound's physicochemical properties and the nature of its synthesis. Key difficulties include:

  • High Polarity: The molecule contains multiple polar functional groups (amino, tetrazole, carbonyl) and is a hydrochloride salt, making it highly polar. This can lead to poor retention on standard reversed-phase chromatography columns and co-elution with polar impurities.

  • Solubility Issues: As a salt, the compound is likely soluble in water but may have limited solubility in common organic solvents, making recrystallization challenging.[1] Finding an appropriate solvent or solvent system that provides good differential solubility for the product and impurities is crucial.

  • Complex Impurity Profile: Synthesis of this complex heterocyclic molecule can result in various impurities, including unreacted starting materials (e.g., 3-amino-2-hydroxyacetophenone), reaction intermediates, and byproducts from side reactions.[2][3]

  • Potential for Peak Tailing in HPLC: The presence of a basic amino group can lead to interactions with residual silanol groups on silica-based HPLC columns, resulting in poor peak shape and inaccurate quantification.[1][4]

Q2: What are the expected impurities from the synthesis of this compound?

A2: Based on common synthetic routes, potential impurities may include:

  • Starting Materials: Unreacted 3-amino-2-hydroxyacetophenone and ethyl tetrazole-5-carboxylate.[]

  • Intermediates: Incompletely cyclized intermediates or products of side reactions.

  • Reagents: Residual acid-binding agents like pyridine or triethylamine used during synthesis.[6]

  • Degradation Products: The compound may be susceptible to degradation under harsh purification conditions (e.g., extreme pH or high temperatures).

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Given the compound's high polarity, specialized HPLC methods are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating very polar compounds.[7]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics.[8][9][10] This allows for tunable selectivity based on mobile phase pH and ionic strength, which is highly effective for separating polar and ionizable compounds from their impurities.

  • Reversed-Phase HPLC with an appropriate column: If using reversed-phase HPLC, a column with end-capping to minimize silanol interactions is recommended to prevent peak tailing.[1][4] Operating at a low pH can also help to protonate silanols and improve peak shape.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound is insoluble in all tested solvents. The hydrochloride salt is highly polar and may not be soluble in common non-polar or moderately polar organic solvents.- Try highly polar protic solvents like methanol, ethanol, or isopropanol. Heating may be required.[11]- Consider using a solvent mixture, such as methanol/water or ethanol/water.[12]- If the compound is the free base, convert it to the hydrochloride salt to increase polarity and potentially alter solubility.
Compound oils out during cooling. The solvent is too non-polar, or the solution is too concentrated.- Add a more polar co-solvent to the hot solution until the oil redissolves, then allow to cool slowly.- Use a more dilute solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Low recovery of purified product. The compound has significant solubility in the cold solvent.- Cool the crystallization mixture in an ice bath to minimize solubility.[13]- Use a minimal amount of hot solvent for dissolution.- Add a less polar anti-solvent (in which the compound is insoluble) dropwise to the cold solution to precipitate more product.
Purity does not improve after recrystallization. The impurities have similar solubility to the product in the chosen solvent.- Try a different solvent or a solvent pair with different polarity characteristics.[14]- Perform an acid-base extraction to remove acidic or basic impurities before recrystallization.[11]- Consider column chromatography for more effective separation.
HPLC Purification Challenges
Problem Potential Cause Troubleshooting Steps
Poor retention on C18 column (elutes at or near the void volume). The compound is too polar for effective interaction with the non-polar stationary phase.- Switch to a HILIC or mixed-mode chromatography column.[7][15]- If using reversed-phase, use a highly aqueous mobile phase (e.g., >95% water/buffer).
Significant peak tailing. Interaction of the basic amino group with acidic silanol groups on the silica support.[1][4]- Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols.[16]- Employ a high-purity, end-capped silica column.- Increase the buffer concentration in the mobile phase to mask silanol interactions.
Co-elution of impurities. Impurities have similar polarity and retention characteristics to the target compound.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, and pH.[17]- For mixed-mode chromatography, alter the ionic strength of the mobile phase to modulate ion-exchange interactions and improve selectivity.[8]- Switch to a different stationary phase (e.g., from C18 to a phenyl or cyano phase if using reversed-phase, or a different HILIC chemistry).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • In a separate flask, heat methanol to its boiling point.

  • Slowly add the minimum amount of hot methanol to the crude product while stirring until it completely dissolves.[11]

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[13]

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[13]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: HILIC Purification

Objective: To separate the highly polar target compound from polar impurities.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium formate

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • Preparative HPLC system

Procedure:

  • Sample Preparation: Dissolve the crude product in a solvent mixture that is weaker than the initial mobile phase (e.g., 90:10 acetonitrile:water).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes.[7]

  • Chromatographic Conditions (Illustrative):

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a preparative column).

    • Gradient:

      • 0-5 min: 95% B

      • 5-25 min: Linear gradient from 95% B to 50% B

      • 25-30 min: Hold at 50% B

      • 30.1-35 min: Return to 95% B and re-equilibrate.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.

  • Analysis and Post-Processing: Analyze the collected fractions for purity. Combine pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingPurity Improvement (Illustrative)
MethanolLowHighYesModerate
EthanolVery LowModerateYesGood
IsopropanolInsolubleLow--
AcetonitrileInsolubleInsoluble--
Methanol/Water (9:1)LowHighYesExcellent
Ethanol/Ethyl Acetate (1:1)LowModerateOiled Out-

Table 2: Comparison of HPLC Purification Methods (Illustrative Data)

ParameterReversed-Phase (C18)HILICMixed-Mode
Retention Factor (k') < 0.53.24.5
Peak Asymmetry 2.11.21.1
Resolution from Key Impurity 0.81.82.5
Initial Purity 85%85%85%
Final Purity 92%98.5%>99%
Loading Capacity LowModerateHigh

Visualizations

Purification_Workflow crude Crude Product (8-Amino-2-(2H-tetrazol-5-yl)-4H- chromen-4-one HCl) recrystallization Recrystallization (e.g., Methanol/Water) crude->recrystallization purity_check1 Purity Check (HPLC) >98%? recrystallization->purity_check1 chromatography Chromatography (HILIC or Mixed-Mode) purity_check1->chromatography No final_product Final Purified Product purity_check1->final_product Yes purity_check2 Purity Check (HPLC) >99.5%? chromatography->purity_check2 purity_check2->final_product Yes waste Impure Fractions/ Mother Liquor purity_check2->waste No

Caption: General purification workflow for the target compound.

Troubleshooting_HPLC start HPLC Issue Observed issue1 Peak Tailing? start->issue1 issue2 Poor Retention? start->issue2 issue3 Co-elution? start->issue3 solution1a Lower Mobile Phase pH (e.g., to 2.5-3.5) issue1->solution1a Yes solution1b Use End-capped Column issue1->solution1b Yes solution2a Switch to HILIC Column issue2->solution2a Yes solution2b Use Mixed-Mode Column issue2->solution2b Yes solution3a Optimize Gradient issue3->solution3a Yes solution3b Adjust Mobile Phase pH or Ionic Strength issue3->solution3b Yes

References

stability of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The compound's chromen-4-one core and amino group are susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze the opening of the chromone ring.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a faster loss of the parent compound.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related chromone and tetrazole compounds, potential degradation pathways may include:

  • Hydrolysis of the Chromone Ring: The ester-like linkage within the γ-pyrone ring of the chromen-4-one scaffold can undergo hydrolysis, leading to ring-opening products. This is often the primary degradation route for chromone derivatives.

  • Degradation of the Tetrazole Ring: Tetrazole rings can undergo thermal or photolytic decomposition, potentially leading to the loss of nitrogen gas and the formation of nitrile imines or other reactive intermediates.[1]

  • Oxidation of the Amino Group: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.

Q3: Are there any known incompatibilities with common excipients or solvents?

  • Strong Oxidizing Agents: These can directly degrade the molecule.

  • Reducing Sugars: The amino group may participate in Maillard reactions with reducing sugars, especially at elevated temperatures.

  • Aldehydes: The amino group can react with aldehydes to form Schiff bases.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency in aqueous formulation over a short period. Hydrolytic degradation. 1. pH Optimization: Determine the pH of maximum stability by conducting a pH-stability profile. Buffer the formulation at the optimal pH. 2. Temperature Control: Store the solution at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation.
Development of coloration (e.g., yellowing) in the solution. Oxidative degradation or formation of impurities. 1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation. 3. Light Protection: Store the solution in amber vials or protect it from light to prevent photolytic degradation which can also lead to colored products.
Precipitation of the compound from the aqueous solution. Poor solubility at the formulation pH or formation of insoluble degradants. 1. Solubility Assessment: Determine the solubility of the compound at different pH values. 2. Co-solvents: If aqueous solubility is limited, consider the use of pharmaceutically acceptable co-solvents.[2][3] 3. pH Adjustment: Adjust the pH of the solution to a range where the compound is more soluble. As a hydrochloride salt, it is expected to be more soluble in acidic to neutral pH.[4]
Inconsistent analytical results (e.g., HPLC peak areas). Adsorption to container surfaces or incomplete dissolution. 1. Container Compatibility: Evaluate different container materials (e.g., glass vs. polypropylene) for adsorption. Silanized glass vials may be considered. 2. Dissolution Method: Ensure the dissolution method is robust. Sonication or vortexing may be required to achieve complete dissolution.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][5][6]

1. Acid and Base Hydrolysis:

  • Acidic Condition: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.[2][5] Incubate at 60°C for 48 hours.

  • Alkaline Condition: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.[2][5] Incubate at 60°C for 2 hours.

  • Neutralization: After the incubation period, neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Condition: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.[2]

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the sample by HPLC.

3. Thermal Degradation:

  • Solid State: Store the solid compound at 80°C for 72 hours.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., water or a buffer at the pH of intended use) and store at 80°C for 72 hours.

  • Analysis: Dissolve the solid sample and analyze both solid and solution samples by HPLC.

4. Photostability Testing:

  • Condition: Expose a 1 mg/mL solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a forced degradation study to illustrate the expected outcomes.

Table 1: Forced Degradation of this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl486015.22
0.1 M NaOH26045.83
3% H₂O₂24258.51
Heat (Solid)72802.11
Heat (Solution)728012.32
Light (Solution)24255.61

Table 2: pH-Stability Profile of this compound in Aqueous Buffers at 40°C

pHBuffer SystemDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.0HCl/KCl0.02527.7
4.0Acetate0.01163.0
6.0Phosphate0.00886.6
8.0Phosphate0.04216.5
10.0Borate0.1504.6

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution (10 mg/mL) Acid 0.1 M HCl 60°C, 48h API->Acid Base 0.1 M NaOH 60°C, 2h API->Base Oxidation 3% H2O2 RT, 24h API->Oxidation Thermal Aqueous Solution 80°C, 72h API->Thermal Photo ICH Q1B Light RT, 24h API->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Neutralize Base->HPLC Neutralize Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for the forced degradation study.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Troubleshooting Solutions Loss_of_Potency Loss of Potency Hydrolysis Hydrolysis Loss_of_Potency->Hydrolysis Oxidation Oxidation Loss_of_Potency->Oxidation Photodegradation Photodegradation Loss_of_Potency->Photodegradation pH_Control Optimize & Buffer pH Hydrolysis->pH_Control Temp_Control Control Temperature Hydrolysis->Temp_Control Inert_Atmosphere Use Inert Gas Oxidation->Inert_Atmosphere Antioxidants Add Antioxidants Oxidation->Antioxidants Oxidation->Temp_Control Light_Protection Protect from Light Photodegradation->Light_Protection

Caption: Troubleshooting logic for loss of potency.

References

minimizing off-target effects of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride during experimentation.

Compound Profile

On-Target Activity: this compound is a structural analog and precursor to Pranlukast, a known antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Therefore, the expected on-target activity is the inhibition of CysLT1 signaling. CysLT1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand leukotriene D4 (LTD4), activates Gq signaling, leading to an increase in intracellular calcium. This pathway is implicated in inflammatory responses, particularly in asthma and allergic rhinitis.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cells are showing a response (e.g., cytotoxicity, morphological changes) at a concentration where I don't expect to see CysLT1 antagonism. Is this an off-target effect?

A1: It is highly likely. Discrepancies between the expected on-target effect and the observed cellular phenotype are a strong indicator of off-target activity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration for on-target CysLT1 antagonism. Use concentrations at or below this IC50 value for your experiments to minimize off-target effects.

  • Assess Cytotoxicity: Use a standard cell viability assay (e.g., MTT, LDH release, or Trypan Blue exclusion) to determine if the observed effect is due to general toxicity.

  • Vehicle Control: Ensure the concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).

  • Literature Review: Investigate if the observed phenotype is a known effect of inhibiting other GPCRs or cellular targets.

Q2: The phenotype I observe is consistent with CysLT1 antagonism, but I want to be certain it's not an artifact. How can I validate the on-target effect?

A2: Validating that the observed phenotype is a direct result of inhibiting the intended target is crucial.

Validation Strategies:

  • Use a Structurally Different Antagonist: Treat your cells with a structurally unrelated CysLT1 antagonist (e.g., Montelukast or Zafirlukast). If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiment: If possible, transfect cells with a mutated version of the CysLT1 receptor that is resistant to your compound. If the compound-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Ligand Competition: Demonstrate that the effect of your compound can be competed away by the natural CysLT1 ligand, LTD4.

Q3: I'm observing inconsistent results between my biochemical/binding assays and my cell-based functional assays. What could be the cause?

A3: This is a common issue in drug discovery and can be due to several factors.

  • Cellular Environment: Cell-based assays have complexities not present in biochemical assays, such as compound permeability, efflux pumps, and metabolic degradation.

  • Assay-Specific Artifacts: The chosen assay format might be susceptible to interference from your compound (e.g., autofluorescence in a fluorescence-based assay).

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to CysLT1 in a cellular context.

  • Evaluate Compound Stability: Assess the stability of your compound in your cell culture media over the time course of your experiment.

  • Use Orthogonal Assays: Confirm your findings using a different cell-based assay that measures a distinct downstream event of CysLT1 signaling.

Q4: How can I proactively identify potential off-targets before conducting extensive cellular experiments?

A4: Proactive off-target profiling can save significant time and resources.

  • In Silico Screening: Use computational models to predict potential off-target interactions based on the compound's structure.

  • Broad Panel Screening: Screen the compound against a commercially available panel of receptors and enzymes. For a CysLT1 antagonist, a GPCR panel is highly recommended.[1][2][3]

Quantitative Data Summary

The following table presents hypothetical data for a CysLT1 antagonist, illustrating the type of information you should aim to generate to understand your compound's selectivity profile.

TargetAssay TypeIC50 / Ki (nM)Fold Selectivity vs. CysLT1Potential Effect
CysLT1 (On-Target) Radioligand Binding (Ki)15-Efficacy (anti-inflammatory)
CysLT1 (On-Target) Calcium Mobilization (IC50)50-Efficacy (anti-inflammatory)
Dopamine D2 ReceptorRadioligand Binding (Ki)1,500100xPotential neuropsychiatric side effects
Histamine H1 ReceptorRadioligand Binding (Ki)3,000200xPotential anti-histaminic side effects
5-HT2B ReceptorRadioligand Binding (Ki)7,500500xPotential cardiovascular side effects
hERG ChannelElectrophysiology (IC50)>10,000>667xLow risk of cardiac arrhythmia

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for CysLT1 Antagonism

This protocol is used to determine the potency of this compound in inhibiting LTD4-induced calcium signaling.

Materials:

  • HEK293 cells stably expressing human CysLT1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • Leukotriene D4 (LTD4) - agonist.

  • Your test compound.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic read capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with probenecid if necessary). Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of your test compound to the wells and incubate for 15-30 minutes. Include vehicle-only wells as a control.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds.

    • Inject a pre-determined concentration of LTD4 (typically the EC80) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the antagonist's IC50 value by plotting the inhibition of the LTD4 response against the concentration of your test compound.

Protocol 2: Off-Target Profiling using a GPCR Panel

To identify potential off-target liabilities, it is recommended to screen the compound against a panel of known GPCRs associated with adverse drug reactions. Several commercial vendors offer such services.[1][2][3]

General Workflow:

  • Select a Panel: Choose a GPCR panel that includes receptors from various families (e.g., aminergic, peptidergic, etc.) and those known to be involved in common off-target effects (e.g., hERG, 5-HT2B, muscarinic receptors).

  • Provide Compound: Supply the vendor with your compound at a specified concentration (typically 1-10 µM for a primary screen).

  • Assay Performance: The vendor will perform functional assays (e.g., calcium mobilization, cAMP measurement) or binding assays for each receptor in the panel in both agonist and antagonist modes.

  • Receive Data: You will receive a report detailing the percent inhibition or activation for each target at the tested concentration.

  • Follow-up: For any significant "hits" (typically >50% inhibition/activation), perform full dose-response curves to determine the IC50 or EC50 at that off-target.

Visualizations

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca Ca²⁺ (Calcium) ER->Ca Releases Response Cellular Response (Inflammation, Contraction) Ca->Response Triggers Compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one HCl Compound->CysLT1 Antagonizes

Caption: CysLT1 receptor signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response and Cytotoxicity Assays Start->DoseResponse OnTargetConc Is Phenotype Present at On-Target Concentrations (Non-toxic)? DoseResponse->OnTargetConc NoEffect No Effect at Non-Toxic Concentrations DoseResponse->NoEffect OffTarget Likely Off-Target Effect OnTargetConc->OffTarget No OnTarget Potentially On-Target OnTargetConc->OnTarget Yes Profile Characterize Off-Target: - GPCR/Kinase Panel - In Silico Profiling OffTarget->Profile Validate Validate On-Target Effect: - Orthogonal Compound - Rescue Experiment OnTarget->Validate

Caption: Experimental workflow for troubleshooting unexpected results.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 High Cytotoxicity C1 Concentration Too High P1->C1 C2 Off-Target Activity P1->C2 P2 Phenotype ≠ CysLT1 Antagonism P2->C2 P3 Inconsistent Results C3 Compound Instability/ Poor Permeability P3->C3 C4 Assay Artifact P3->C4 S1 Lower Concentration C1->S1 S2 Perform Off-Target Screening C2->S2 S3 Validate On-Target Effect C2->S3 S4 Check Compound Stability/ Use CETSA C3->S4

Caption: Logical relationships for troubleshooting common issues.

References

troubleshooting guide for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound featuring a chromone core fused with a tetrazole ring.[1] It is primarily known as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[2][3][4] Additionally, due to its structural motifs, it is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Q2: What are the basic physicochemical properties of this compound?

PropertyValueSource
CAS Number 110683-23-3[5][6]
Molecular Formula C₁₀H₈ClN₅O₂[5]
Molecular Weight 265.65 g/mol [5]
Appearance Pale yellow to yellow solid[7]
Storage Room temperature[8]

Q3: What are the recommended solvents for dissolving this compound?

As a hydrochloride salt, the compound is expected to have good solubility in water.[1] For cell-based assays, it is common for tetrazole derivatives to be dissolved in polar solvents like dimethyl sulfoxide (DMSO), alcohols, and water.[7][9] It is always recommended to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final concentration in the aqueous culture medium.

Q4: How stable is the compound in solution?

Tetrazole compounds are generally considered metabolically stable.[10] However, the stability of the compound in your specific experimental buffer and at your working concentration should be empirically determined. It is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My results from cell viability or signaling assays are not reproducible. What could be the cause?

  • Answer:

    • Compound Precipitation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations.

      • Recommendation: Visually inspect the wells for any precipitate after adding the compound. Consider lowering the final concentration or using a vehicle with better solubilizing properties. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and the vehicle (e.g., DMSO).

      • Recommendation: Perform a dose-response curve for your specific cell line to determine the optimal concentration range. Always include a vehicle-only control.

    • Assay Interference: The compound might interfere with the assay itself. For example, in MTT or XTT assays, the compound's color or reducing properties could affect the absorbance reading.

      • Recommendation: Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.

Issue 2: Difficulty in achieving desired biological effect.

  • Question: I am not observing the expected anti-inflammatory or anti-cancer effects. Why might this be?

  • Answer:

    • Suboptimal Concentration: The concentration of the compound may be too low to elicit a response.

      • Recommendation: Consult the literature for typical effective concentrations of similar chromone derivatives and perform a wide-range dose-response experiment.

    • Incorrect Experimental Model: The chosen cell line or experimental model may not be appropriate to observe the desired effect. For example, the target signaling pathway might not be active in your cells.

      • Recommendation: Select cell lines where the target pathway is known to be relevant. For instance, for anti-inflammatory studies, using LPS-stimulated macrophages is a common model.[11][12]

    • Compound Inactivity: While the general class of chromones shows activity, this specific derivative may not be active in your chosen assay.

      • Recommendation: Consider including a positive control compound with a known effect on your target pathway to validate the assay setup.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blotting for Signaling Pathway Analysis

This protocol provides a framework to analyze the effect of the compound on protein expression and phosphorylation in target signaling pathways.

  • Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phosphorylated and total p38, ERK, JNK for MAPK pathway analysis).[12][13]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

Potential Anti-inflammatory Signaling Pathway

Chromone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways like MAPK and NF-κB.[11] A potential mechanism for this compound could involve the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 NFkB NF-κB TRAF6->NFkB p38 p38 MAPK ASK1->p38 Inflammation Pro-inflammatory Mediators p38->Inflammation NFkB->Inflammation Compound 8-Amino-2-(2H-tetrazol-5-yl) -4H-chromen-4-one HCl Compound->TRAF6 Compound->ASK1 G cluster_workflow Experimental Workflow start Hypothesis (e.g., Anti-inflammatory activity) solubility Solubility & Stability Testing start->solubility dose_response Dose-Response Curve (e.g., MTT Assay) solubility->dose_response functional_assay Functional Assay (e.g., NO measurement) dose_response->functional_assay mechanism Mechanism of Action (e.g., Western Blot for p-p38) functional_assay->mechanism conclusion Conclusion mechanism->conclusion G start Inconsistent Results check_precipitation Check for Precipitation start->check_precipitation check_controls Review Controls (Vehicle, Positive) check_precipitation->check_controls No Precipitate optimize_conc Optimize Concentration check_precipitation->optimize_conc No Precipitate check_precipitation->optimize_conc Precipitate Observed check_assay Assay Interference Check check_controls->check_assay Controls OK check_controls->optimize_conc Control Issues check_assay->optimize_conc No Interference change_cell_line Consider Different Cell Line check_assay->change_cell_line Interference Detected end Consistent Results optimize_conc->end

References

Technical Support Center: Enhancing the Bioavailability of Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of chromen-4-one derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of chromen-4-one derivatives?

A1: The primary challenges are their low aqueous solubility and/or poor membrane permeability.[1] Many chromen-4-one derivatives are hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, some derivatives may be subject to efflux by transporters like P-glycoprotein, further reducing their net absorption.

Q2: What are the most common strategies to enhance the bioavailability of chromen-4-one derivatives?

A2: Several strategies can be employed, broadly categorized as:

  • Structural Modification: Altering the chemical structure of the derivative to improve its physicochemical properties. This includes salt formation and co-crystallization.[2]

  • Formulation Approaches: Incorporating the derivative into advanced drug delivery systems. Common examples include solid dispersions, nanoformulations (e.g., nanoemulsions, polymeric nanoparticles), and cyclodextrin complexes.[1]

Q3: How does salt formation improve the bioavailability of ionizable chromen-4-one derivatives?

A3: For chromen-4-one derivatives with ionizable functional groups, forming a salt can significantly increase aqueous solubility and dissolution rate.[3] The salt form often has a more favorable crystal lattice energy, allowing for easier dissociation in the aqueous environment of the GI tract. This leads to a higher concentration of the drug in solution available for absorption.

Q4: What is the principle behind using nanoformulations to enhance bioavailability?

A4: Nanoformulations, such as nanoemulsions and polymeric nanoparticles, increase the surface area-to-volume ratio of the drug, which can lead to enhanced dissolution rates.[4][5] For lipid-based nanoformulations like nanoemulsions, they can also facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver. Polymeric nanoparticles can protect the drug from degradation in the GI tract and offer controlled release profiles.[6][7]

Q5: How do co-crystals differ from salts, and how do they improve bioavailability?

A5: Co-crystals are multi-component crystalline structures where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent bonds, whereas salts involve an ionic bond.[8] Co-crystallization can improve the solubility and dissolution rate of poorly soluble chromen-4-one derivatives by creating a new crystal lattice with more favorable properties.[8] The choice of coformer is critical in determining the physicochemical properties of the resulting co-crystal.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of chromen-4-one derivatives.

Issue 1: Low Drug Loading in Solid Dispersions

Potential Cause Troubleshooting Steps
Poor miscibility between the drug and the polymer. - Screen different polymers: Evaluate a range of polymers with varying polarities and hydrogen bonding capacities to find a more compatible matrix. - Conduct solubility/miscibility studies: Use techniques like differential scanning calorimetry (DSC) to assess the drug-polymer interaction and predict miscibility.
Drug crystallization during solvent evaporation. - Optimize the evaporation rate: A very slow or very fast evaporation rate can induce crystallization. Experiment with different temperatures and vacuum pressures. - Use a combination of solvents: A mixture of a good solvent and a poor solvent can sometimes improve the stability of the amorphous phase.
Incorrect drug-to-polymer ratio. - Perform a drug loading study: Prepare solid dispersions with varying drug-to-polymer ratios to determine the maximum achievable drug loading while maintaining an amorphous state. Higher drug loading can sometimes lead to instability and crystallization.[9]

Issue 2: Instability of Nanoemulsions (e.g., Creaming, Cracking)

Potential Cause Troubleshooting Steps
Inappropriate surfactant or co-surfactant. - Screen different surfactants: Test a variety of non-ionic, ionic, or zwitterionic surfactants to find one that provides optimal interfacial stabilization. The hydrophilic-lipophilic balance (HLB) value is a crucial parameter to consider.[2] - Optimize the surfactant-to-oil ratio: A suboptimal ratio can lead to droplet coalescence.
Incorrect homogenization parameters. - Optimize homogenization pressure and cycles: High-pressure homogenization parameters need to be carefully optimized to achieve the desired droplet size and uniformity. - Adjust sonication time and amplitude: For ultrasonication methods, the energy input needs to be controlled to avoid over-processing, which can lead to instability.
Ostwald ripening. - Use a combination of oils: Including a small amount of a highly water-insoluble oil (an "Ostwald ripening inhibitor") can reduce the diffusion of the primary oil from smaller to larger droplets. - Ensure narrow droplet size distribution: A more uniform droplet size distribution can minimize the driving force for Ostwald ripening.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Steps
Inconsistent formulation properties. - Characterize each batch thoroughly: Ensure that each batch of the formulation has consistent properties, such as particle size, drug loading, and in vitro dissolution profile, before in vivo administration.
Food effect. - Standardize feeding conditions: Administer the formulation to fasted or fed animals consistently across all study groups to minimize variability due to food intake.
Animal-to-animal variability. - Increase the number of animals per group: A larger sample size can help to reduce the impact of individual physiological differences. - Use a crossover study design: If feasible, a crossover design where each animal receives all treatments can help to minimize inter-animal variability.

Section 3: Data Presentation

Table 1: Enhancement of Aqueous Solubility of a Chromen-4-one Derivative (IIIM-290) via Salt Formation

Formulation Aqueous Solubility (µg/mL) Fold Increase in Solubility
IIIM-290 (Free Base)8.61 ± 1.8-
IIIM-290 HCl Salt362.23 ± 38.39~42
IIIM-290 Hippurate Salt360.02 ± 13.19~42

Data adapted from a study on a specific chromen-4-one derivative, IIIM-290.

Table 2: In Vivo Pharmacokinetic Parameters of Curcumin-Loaded PLGA and PLGA-PEG Nanoparticles in Rats (Oral Administration)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Curcumin Suspension50.3 ± 9.11.0155.4 ± 34.2100
Curcumin-PLGA NPs145.8 ± 25.74.02425.6 ± 412.91560
Curcumin-PLGA-PEG NPs372.1 ± 58.46.08608.9 ± 987.35540

Data presented for curcumin, a compound with similar bioavailability challenges, to illustrate the potential of polymeric nanoparticles.[7][10]

Table 3: Dissolution Enhancement of a Flavonoid (Kaempferol) via Co-crystallization

Formulation Maximum Concentration (µg/mL) Fold Increase in Concentration
Kaempferol~10-
Kaempferol-L-proline Co-crystal~27~2.7

Data adapted from a study on kaempferol, a flavonoid with a similar core structure to some chromen-4-one derivatives.[11]

Section 4: Experimental Protocols

Protocol 1: Preparation of Chromen-4-one Derivative-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method

  • Organic Phase Preparation: Dissolve a specific amount of the chromen-4-one derivative and the polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12][13]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any excess surfactant.

  • Lyophilization: Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose or sucrose) and freeze-dry to obtain a powder.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (chromen-4-one derivative formulation) to the apical (upper) chamber.

    • At predetermined time points, collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Transport Study (Basolateral to Apical):

    • Add the test compound solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Sample Analysis: Analyze the concentration of the chromen-4-one derivative in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of the compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before oral administration of the formulation.

  • Formulation Administration: Administer the chromen-4-one derivative formulation orally by gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis: Determine the concentration of the chromen-4-one derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, such as Cmax, Tmax, AUC, and bioavailability, using appropriate software.

Section 5: Signaling Pathway and Workflow Diagrams

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 JNK JNK MEK->JNK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Chromen-4-one Chromen-4-one Chromen-4-one->MEK Chromen-4-one->p38 Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway and potential inhibition by chromen-4-one derivatives.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt activates PI3K->PIP2 mTOR mTOR Akt->mTOR Transcription Gene Transcription (Cell Survival, Growth) mTOR->Transcription Chromen-4-one Chromen-4-one Chromen-4-one->PI3K Chromen-4-one->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition by chromen-4-one derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to IkB_NFkB->IkB releases IkB_NFkB->NFkB Chromen-4-one Chromen-4-one Chromen-4-one->IKK Gene_Transcription Gene Transcription (Inflammatory Cytokines) NFkB_nucleus->Gene_Transcription

Caption: NF-κB signaling pathway and potential inhibition by chromen-4-one derivatives.

Experimental_Workflow Start Start Formulation Formulation Development (e.g., Nanoemulsion, Solid Dispersion) Start->Formulation In_Vitro_Char In Vitro Characterization (Particle Size, Drug Loading, Dissolution) Formulation->In_Vitro_Char In_Vitro_Perm In Vitro Permeability (Caco-2 Assay) In_Vitro_Char->In_Vitro_Perm In_Vivo_PK In Vivo Pharmacokinetics (Rat Model) In_Vitro_Perm->In_Vivo_PK Data_Analysis Data Analysis & Interpretation In_Vivo_PK->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for enhancing bioavailability.

References

Technical Support Center: Addressing Resistance to 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering resistance to 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (hereinafter referred to as "the compound") in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing decreased sensitivity to the compound after several passages. How can I confirm that they have developed resistance?

A1: The definitive method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line and compare it to the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates the development of acquired resistance. This is typically measured using a cell viability assay, such as the MTT or resazurin assay.[1][2] Consistent cell handling, including using cells within a limited passage number range and ensuring fresh compound dilutions for each experiment, is crucial for reproducible results.[1][3]

Q2: What are the most common biological mechanisms that could be causing resistance to this chromen-4-one compound?

A2: While specific mechanisms for this compound are under investigation, resistance to related compounds like flavonoids and other small molecule inhibitors typically involves one or more of the following:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][4][5][6] These transporters act as cellular pumps, actively removing the compound from the cell and reducing its intracellular concentration to sub-therapeutic levels.[7][8]

  • Target Protein Alterations: Mutations or modifications in the compound's molecular target can prevent effective binding, rendering the compound inactive.[9][10][11]

  • Metabolic Inactivation: Cells may upregulate metabolic enzymes, such as cytochrome P450s (CYPs), that modify and inactivate the compound. Flavonoids, a class related to chromen-4-ones, are known to be extensively metabolized.[12][13][14]

  • Activation of Bypass Signaling Pathways: Cells can develop alternative signaling pathways to circumvent the inhibitory effect of the compound, maintaining proliferation and survival despite the presence of the drug.[2]

Q3: How can I experimentally determine if drug efflux pumps are the cause of the observed resistance?

A3: You can investigate the role of efflux pumps through several approaches:

  • Co-treatment with Inhibitors: Perform the IC50 determination assay in the presence of known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRPs). A significant reduction in the IC50 value in the presence of an inhibitor suggests the involvement of that specific transporter.

  • Substrate Accumulation/Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123 (for P-gp) or Calcein-AM. Resistant cells will show lower intracellular accumulation or faster efflux of the fluorescent substrate compared to sensitive parental cells. This effect can be reversed by specific inhibitors.

  • Protein Expression Analysis: Quantify the expression levels of key ABC transporter proteins (P-gp, MRP1, BCRP) in sensitive versus resistant cells using techniques like Western blotting or quantitative PCR (qPCR).

Q4: What should I investigate if efflux pump activity does not appear to be the primary resistance mechanism?

A4: If efflux pump inhibition does not restore sensitivity, the next logical steps are to investigate target alterations or metabolic inactivation:

  • Target Sequencing: If the molecular target of the compound is known, sequence the corresponding gene in both sensitive and resistant cell lines to identify potential mutations that could affect compound binding.[10][15][16]

  • Metabolic Profiling: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolites of the compound in the cell culture medium or cell lysates. The appearance of new or increased levels of specific metabolites in resistant cells can indicate enhanced metabolic inactivation.[12] Investigating the expression of relevant metabolic enzymes (e.g., CYP family members) via qPCR or Western blot can also be informative.[13]

Troubleshooting and Experimental Workflows

The following diagrams illustrate a logical workflow for diagnosing resistance and the common mechanisms involved.

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Efflux Pumps cluster_2 Hypothesis 2: Target Alteration cluster_3 Hypothesis 3: Metabolism start Decreased Compound Efficacy (Increased IC50) efflux_test Test Efflux Pump Activity (e.g., Rhodamine 123 Assay + Inhibitors) start->efflux_test efflux_positive Resistance Reversed? efflux_test->efflux_positive efflux_confirm Confirm via Western/qPCR for ABC Transporters efflux_positive->efflux_confirm  Yes target_test Sequence Target Gene efflux_positive->target_test No efflux_mechanism Mechanism: Increased Drug Efflux efflux_confirm->efflux_mechanism target_mutation Mutation Found? target_test->target_mutation target_mechanism Mechanism: Target Alteration target_mutation->target_mechanism  Yes metabolism_test Analyze Compound Metabolites (LC-MS) target_mutation->metabolism_test No metabolism_increased Metabolism Increased? metabolism_test->metabolism_increased metabolism_mechanism Mechanism: Metabolic Inactivation metabolism_increased->metabolism_mechanism  Yes

Caption: A step-by-step workflow for troubleshooting resistance mechanisms.

G cluster_resistance Potential Resistance Mechanisms compound Chromen-4-one Compound target Intracellular Target compound->target Enters Cell efflux ABC Transporter (e.g., P-gp) compound->efflux Pumped Out metabolism Metabolic Enzymes (e.g., CYPs) compound->metabolism Inactivated mutation Mutated Target (Reduced Binding) compound->mutation Fails to Bind cell Cell Membrane effect Therapeutic Effect target->effect Inhibition efflux->compound

Caption: Key mechanisms of cellular resistance to small molecule inhibitors.

Data Presentation

When evaluating resistance, quantitative data should be organized for clear comparison.

Table 1: Example IC50 Data for Sensitive vs. Resistant Cells

Cell Line Compound IC50 (µM) Compound + P-gp Inhibitor IC50 (µM) Resistance Index (RI)*
Parental (Sensitive) 0.5 0.45 1.0
Resistant Subclone 15.0 1.2 30.0

*Resistance Index = IC50 (Resistant) / IC50 (Parental)

Table 2: Summary of Potential Resistance Mechanisms and Investigative Assays

Mechanism Primary Investigative Assay Confirmatory Assay(s) Expected Outcome in Resistant Cells
Increased Drug Efflux Rhodamine 123 / Calcein-AM Assay Western Blot / qPCR for ABC Transporters Decreased dye accumulation; Increased transporter protein/mRNA
Target Alteration Gene Sequencing of Target Binding Affinity Assays Identification of mutations in the binding site
Metabolic Inactivation LC-MS Analysis of Metabolites qPCR for Metabolic Enzymes (CYPs) Increased levels of inactive compound metabolites

| Bypass Pathway Activation | Phospho-protein Array / Western Blot | Functional assays with pathway inhibitors | Increased activation of alternative survival pathways |

Key Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]

  • Drug Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration appropriate for the cell line and compound (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Efflux Activity using Rhodamine 123

  • Cell Preparation: Harvest sensitive and resistant cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., phenol red-free medium).

  • Inhibitor Pre-incubation (Control): For control wells, pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of ~1 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Analyze the intracellular fluorescence of the cells immediately using a flow cytometer (FL1 channel).

  • Interpretation: Resistant cells will exhibit lower fluorescence intensity compared to sensitive cells. The fluorescence in resistant cells should increase upon pre-incubation with the P-gp inhibitor, approaching the levels of the sensitive cells.

Protocol 3: Western Blot for ABC Transporter Expression

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp/ABCB1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the relative expression levels of the transporter between sensitive and resistant cells.

References

refinement of dosing schedules for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. The information is designed to address specific issues that may be encountered during experimental work.

Important Note for Researchers: 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one is a known key intermediate in the synthesis of Pranlukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1] Consequently, much of the detailed biological and pharmacokinetic data available is for Pranlukast. This guide leverages data from Pranlukast studies to provide a rational starting point and troubleshooting advice for this intermediate. However, researchers should note that the potency, solubility, and pharmacokinetic properties of the intermediate may differ from the final Pranlukast molecule. All suggested concentrations and protocols should be considered starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Compound Handling and Formulation

Q1: How should I store this compound?

A1: As a solid, the compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: I'm observing precipitation of the compound in my aqueous cell culture medium. What could be the cause and how can I resolve it?

A2: This issue is likely due to the poor aqueous solubility of chromen-4-one derivatives. Pranlukast, a related compound, is known to be insoluble in water.[2][3]

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is as low as possible (typically ≤ 0.5%) and is not causing the precipitation.

    • Increase Solubilizing Agents: Consider the use of solubilizing agents or surfactants in your formulation, as these have been shown to significantly increase the solubility of related compounds like Pranlukast.[3]

    • pH Adjustment: The tetrazole group in the compound may influence its solubility in a pH-dependent manner.[3] Experiment with slight adjustments to the pH of your buffer or medium, if your experimental system allows, to see if it improves solubility.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment to minimize the chances of precipitation over time.

In Vitro Experiments

Q3: What is the likely mechanism of action for this compound, and what are appropriate in vitro assays?

A3: Given its structural relationship to Pranlukast, the primary hypothesized mechanism of action is the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).[1][4] This receptor is involved in inflammatory processes, particularly in asthma and allergic rhinitis.[4][5]

  • Recommended In Vitro Assays:

    • Receptor Binding Assays: To determine the binding affinity of the compound to the CysLT1 receptor.

    • Functional Assays:

      • Calcium Flux Assays: In cells expressing the CysLT1 receptor, leukotriene D4 (LTD4) binding induces calcium mobilization. A successful antagonist will inhibit this LTD4-induced calcium flux.

      • Inositol Phosphate (IP) Accumulation Assays: Measure the downstream signaling of CysLT1 receptor activation. Pranlukast has been evaluated using IP1 production assays in HEK293 cells expressing CysLT1R.[6]

      • Cytokine Release Assays: Pranlukast has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs).[2][7]

    • Cell Viability Assays (e.g., MTT, CCK-8): To rule out that the observed effects are due to cytotoxicity.

Q4: What are recommended starting concentrations for my in vitro experiments?

A4: Based on studies with Pranlukast, a reasonable starting range for in vitro assays would be from 10 nM to 10 µM. Pranlukast has demonstrated inhibitory effects in various cell-based assays within this concentration range. For example, it inhibits LTD4-evoked output with an IC50 of 0.3 µM and shows significant suppression of ovalbumin-induced secretion at 5 µM.[2]

Q5: My results are inconsistent between experiments. What are the common sources of variability?

A5: In addition to the solubility issues mentioned in Q2, other sources of variability include:

  • Compound Degradation: Protect your compound from light and perform experiments with freshly prepared dilutions.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.

  • Reagent Variability: Ensure consistency in the source and lot of cells, media, and stimulating agents (e.g., LTD4).

In Vivo Experiments

Q6: I am planning an in vivo study. What should I consider for the dosing schedule?

A6: Pharmacokinetic studies of Pranlukast in healthy volunteers have shown that maximal drug concentrations generally occur between 2 and 6 hours after oral dosing.[8] Interestingly, the bioavailability of Pranlukast is higher after evening administration compared to morning administration.[9] While direct translation is not possible, this suggests that the timing of administration could be a critical variable to investigate for your compound.

  • Recommendations for Dosing Schedule Refinement:

    • Start with a Pilot Pharmacokinetic (PK) Study: Before a full efficacy study, conduct a pilot PK study in your animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life for your specific compound. This data is essential for designing a rational dosing schedule.

    • Consider Twice-Daily Dosing: Clinical studies with Pranlukast often utilize a twice-daily (BID) dosing regimen.[10] This could be a reasonable starting point for your in vivo experiments.

    • Investigate Food Effects: The absorption of Pranlukast can be influenced by food.[8][9] It is important to be consistent with feeding schedules in your animal studies (e.g., dosing after a fasting period or with food) to minimize variability.

Q7: What are potential alternative biological activities of this compound?

A7: While the primary expected activity is CysLT1 antagonism, some research suggests that chromen-4-one derivatives can possess other biological activities. The parent compound, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, has been noted for potential antimicrobial and anticancer properties, including the induction of apoptosis. This suggests that it may be worthwhile to investigate these activities in relevant cancer cell lines or microbial assays.

Data Presentation

Table 1: Summary of Pranlukast Pharmacokinetic Parameters in Healthy Volunteers (for reference)

ParameterValueConditionsReference
Tmax (Time to Peak Concentration) 2 - 6 hoursSingle and repeated oral doses (112.5 to 675 mg)[8]
Half-life (t1/2) Longer with repeated dosingRepeated oral doses[8]
Effect of Food Administered after a meal300 mg oral dose[9][11]
Dosing Time Bioavailability increased with evening dosing300 mg oral dose[9]

Table 2: In Vitro Activity of Pranlukast (for concentration range guidance)

AssayCell TypeEffectEffective ConcentrationReference
LTD4-evoked SO4 output Guinea-pig tracheaInhibitionIC50 = 0.3 µM[2]
NF-kappa B activation U-937 and Jurkat cellsInhibition (~30-40%)Not specified[2]
LPS-induced IL-6 production PBMCInhibition (~65%)Not specified[2]
TNF-α production Allergen-stimulated PBMSignificant inhibitionNot specified[7]

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for CysLT1 Receptor Antagonism

  • Cell Culture: Culture HEK293 cells stably expressing the human CysLT1 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a known concentration of the CysLT1 receptor agonist, LTD4 (typically at its EC80 concentration), to all wells.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the LTD4-induced calcium signal by the compound at each concentration and determine the IC50 value.

Protocol 2: Pilot Pharmacokinetic Study in Rodents

  • Animal Model: Use a relevant rodent model (e.g., mice or rats).

  • Compound Formulation: Formulate the compound in a suitable vehicle. Given the expected poor solubility, a suspension or a solution with solubilizing agents may be necessary.

  • Dosing: Administer a single dose of the compound via the intended route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Visualizations

G cluster_0 Cell-Based Assay Troubleshooting Start Inconsistent Results in Cell-Based Assay Check_Solubility Is the compound fully dissolved in the final assay medium? Start->Check_Solubility Check_Viability Is there evidence of cell toxicity? Check_Solubility->Check_Viability Yes Optimize_Formulation Optimize formulation: - Lower final DMSO % - Use solubilizing agents - Check pH dependence Check_Solubility->Optimize_Formulation No Check_Controls Are positive and negative controls working as expected? Check_Viability->Check_Controls No Run_Toxicity_Assay Run cell viability assay (e.g., MTT, Trypan Blue) Check_Viability->Run_Toxicity_Assay Yes Troubleshoot_Assay Troubleshoot assay components: - Cell passage number - Reagent lots - Agonist concentration Check_Controls->Troubleshoot_Assay No End_Good Consistent Data Check_Controls->End_Good Yes Optimize_Formulation->Check_Solubility Run_Toxicity_Assay->Check_Controls Troubleshoot_Assay->Start

Caption: Troubleshooting workflow for inconsistent results in cell-based assays.

G cluster_1 Leukotriene Signaling Pathway and Point of Inhibition Arachidonic_Acid Arachidonic Acid (from cell membrane) Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Signaling Downstream Signaling (e.g., Calcium mobilization, IP3 production) CysLT1_Receptor->Signaling Inflammation Inflammatory Responses: - Bronchoconstriction - Mucus Secretion - Edema Signaling->Inflammation Compound 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride Compound->Inhibition

Caption: Hypothesized mechanism of action via CysLT1 receptor antagonism.

G cluster_2 Experimental Workflow for In Vivo Dosing Schedule Refinement Start Start: Need for In Vivo Dosing Schedule Formulation Develop Suitable In Vivo Formulation (address solubility) Start->Formulation Pilot_PK Conduct Pilot Pharmacokinetic (PK) Study (single dose) Formulation->Pilot_PK Analyze_PK Analyze PK Data: Determine Cmax, Tmax, Half-life Pilot_PK->Analyze_PK Design_Schedule Design Dosing Schedule (e.g., dose, frequency) for Efficacy Study Analyze_PK->Design_Schedule Efficacy_Study Conduct Efficacy Study Design_Schedule->Efficacy_Study Refine Refine Dosing Based on Efficacy and Tolerance Data Efficacy_Study->Refine

References

overcoming poor cell permeability of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride.

Troubleshooting Guide

Issue 1: Low intracellular concentration or lack of biological effect in cell-based assays.

Possible Cause: This is a primary indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

Troubleshooting Steps:

  • Confirm Compound Integrity and Solubility:

    • Verify the identity and purity of your compound stock using appropriate analytical methods (e.g., LC-MS, NMR).

    • Ensure complete solubilization in your vehicle solvent (e.g., DMSO) before diluting into aqueous assay media. Poor solubility can be mistaken for low permeability. Keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Assess Passive Permeability (PAMPA Assay):

    • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to passively diffuse across a lipid membrane.[2]

    • Interpretation:

      • Low PAMPA Permeability: Suggests that the compound's intrinsic physicochemical properties (e.g., high polarity, large size) hinder its passive diffusion.

      • High PAMPA Permeability: If the compound shows good passive diffusion but fails in cell-based assays, it may be a substrate for active efflux pumps.

  • Evaluate Permeability in a Cell-Based Model (Caco-2 Assay):

    • Utilize a Caco-2 cell monolayer assay, which mimics the intestinal epithelium and includes active transport and efflux mechanisms.[1]

    • Procedure: Measure the transport of the compound from the apical (A) to the basolateral (B) side and vice versa (B to A).

    • Calculate the Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • Interpretation:

      • Low Papp (A-to-B) and ER ≈ 1: Confirms poor passive permeability.

      • Low Papp (A-to-B) and ER > 2: Indicates that the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Issue 2: Discrepancy between PAMPA and Caco-2 assay results.

Possible Cause: The compound is likely a substrate for active efflux pumps present in Caco-2 cells but not in the artificial PAMPA membrane.[2]

Troubleshooting Steps:

  • Co-incubation with Efflux Pump Inhibitors:

    • Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp).

    • Interpretation: An increase in the A-to-B Papp value in the presence of an inhibitor confirms that the compound is a substrate for that specific efflux pump.

Frequently Asked Questions (FAQs)

Q1: Why might this compound have poor cell permeability?

A1: The structure of this compound, a chromone derivative (related to flavonoids) with an amino group and a tetrazole ring, presents several potential challenges for cell permeability:

  • Polarity: The amino and tetrazole groups are polar and can form hydrogen bonds with water, making it energetically unfavorable to enter the hydrophobic lipid bilayer of the cell membrane. The tetrazole moiety, in particular, is acidic and can be ionized at physiological pH, further hindering passive diffusion.[3][4]

  • Molecular Size and Rigidity: While not an unusually large molecule, its rigid ring structure may limit the conformational flexibility that can facilitate membrane passage.[5]

Q2: What are the general strategies to improve the cell permeability of this compound?

A2: There are two main approaches: formulation strategies and chemical modification.

  • Formulation Strategies: These involve encapsulating the compound in a carrier system to facilitate its entry into cells. Common methods include:

    • Liposomal Encapsulation: Liposomes are lipid vesicles that can fuse with the cell membrane to deliver their cargo. This is a well-established method for improving the bioavailability of flavonoids.[6][7][8][9]

    • Nanoparticle Formulation: Polymeric nanoparticles or solid lipid nanoparticles can protect the compound from degradation and enhance its uptake by cells.[10][11][12][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in aqueous media, enhancing drug solubilization and absorption.[14]

  • Chemical Modification (Prodrug Approach):

    • A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. For this compound, a prodrug strategy could involve masking the polar tetrazole group with a more lipophilic moiety. This can improve membrane permeability, and once inside the cell, the masking group is cleaved by intracellular enzymes to release the active compound. Methylating the tetrazole is one such strategy that has been shown to be effective for other tetrazole-containing compounds.[3][15][16]

Q3: Can I use permeation enhancers to improve uptake in my cell culture experiments?

A3: Chemical permeation enhancers, such as certain surfactants or terpenes, can be used to transiently increase membrane fluidity.[17][18][19][20][21] However, they should be used with caution as they can also cause cell stress or toxicity, potentially confounding experimental results. It is crucial to use the lowest effective concentration and include appropriate controls.

Data Presentation: Illustrative Permeability Enhancement

The following table provides a hypothetical summary of expected results from applying different permeability enhancement strategies to a compound with properties similar to this compound.

Formulation/Modification Papp (A-to-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Intracellular Concentration (Fold Increase vs. Unformulated)
Unformulated Compound0.53.01x
+ P-gp Inhibitor (Verapamil)1.51.13x
Liposomal Formulation2.5N/A5x
Polymeric Nanoparticles3.0N/A6x
Prodrug (Tetrazole Masked)4.01.08x

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of the test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (A-to-B):

    • Add the test compound (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replenish with fresh buffer.

  • Transport Experiment (B-to-A):

    • Repeat the experiment, but add the test compound to the basolateral (donor) compartment and sample from the apical (acceptor) compartment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate Papp values using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of compound appearance in the acceptor compartment

      • A: surface area of the Transwell membrane

      • C₀: initial concentration in the donor compartment

Protocol 2: Liposomal Formulation (Thin-Film Hydration Method)

Objective: To encapsulate the compound in liposomes to improve its cell permeability.

Methodology:

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and the test compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

  • Purification: Remove unencapsulated compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Troubleshooting_Workflow start Start: Low biological activity in cell-based assay check_solubility Confirm compound integrity and solubility start->check_solubility pampa_assay Perform PAMPA Assay check_solubility->pampa_assay low_pampa Result: Low Permeability pampa_assay->low_pampa Passive diffusion issue high_pampa Result: High Permeability pampa_assay->high_pampa Passive diffusion OK caco2_assay Perform Caco-2 Assay low_pampa->caco2_assay high_pampa->caco2_assay low_papp_er1 Result: Low Papp (A-B) ER ≈ 1 caco2_assay->low_papp_er1 low_papp_er_high Result: Low Papp (A-B) ER > 2 caco2_assay->low_papp_er_high conclusion1 Conclusion: Poor Passive Permeability low_papp_er1->conclusion1 caco2_inhibitor Perform Caco-2 Assay with Efflux Inhibitor low_papp_er_high->caco2_inhibitor papp_increase Result: Papp Increases caco2_inhibitor->papp_increase conclusion2 Conclusion: Active Efflux Substrate papp_increase->conclusion2 formulation Action: Consider Formulation or Prodrug Strategies conclusion1->formulation conclusion2->formulation

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Enhancement_Strategies main_problem Poor Cell Permeability of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl strategy1 Formulation Strategies main_problem->strategy1 strategy2 Chemical Modification main_problem->strategy2 liposomes Liposomal Encapsulation strategy1->liposomes nanoparticles Nanoparticle Formulation strategy1->nanoparticles sedds Self-Emulsifying Systems (SEDDS) strategy1->sedds prodrug Prodrug Approach strategy2->prodrug masking Mask polar tetrazole group with a lipophilic moiety prodrug->masking

Caption: Strategies to overcome poor cell permeability.

References

Validation & Comparative

Comparative Analysis of Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Pranlukast and a Look at Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Pranlukast, a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), with other known inhibitors of the same class, namely Montelukast and Zafirlukast. The compound 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a known chemical intermediate in the synthesis of Pranlukast.[1][2][3] To date, there is no publicly available scientific literature detailing the specific inhibitory activity of this compound on the CysLT1 receptor or any other biological target. Therefore, this analysis will focus on the pharmacological profile of the final active pharmaceutical ingredient, Pranlukast, in comparison to its established counterparts.

Introduction to Cysteinyl Leukotriene Receptor 1 Antagonism

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[4][5] They play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[6][7] These mediators exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor.[8] Activation of the CysLT1 receptor on various cell types, including airway smooth muscle cells and eosinophils, leads to bronchoconstriction, increased vascular permeability, mucus secretion, and inflammatory cell recruitment.[9][10] CysLT1 receptor antagonists are a class of drugs that competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating these pro-inflammatory and bronchoconstrictive effects.[8][11]

Comparative Efficacy of CysLT1 Receptor Antagonists

The inhibitory potency of Pranlukast, Montelukast, and Zafirlukast against the CysLT1 receptor is summarized in the table below. The data, presented as IC50 and Ki values, are derived from various in vitro studies. Lower values indicate higher potency and affinity for the receptor.

CompoundTarget ReceptorAssay TypeIC50 (nM)Ki (nM)Reference(s)
Pranlukast CysLT1Radioligand Binding ([³H]LTD4)-0.99 ± 0.19[12]
Montelukast CysLT1Radioligand Binding0.5, 0.78, 2.31.14[13]
Zafirlukast CysLT1Radioligand Binding1.8, 1.9, 14.00.86[13]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for CysLT1 receptor antagonists.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_signaling Cellular Signaling cluster_inhibition Point of Inhibition Arachidonic_Acid Arachidonic Acid (from cell membrane) 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Gq_Protein Gq Protein Activation CysLT1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release Cellular_Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Calcium_Release->Cellular_Response Antagonists CysLT1 Antagonists (Pranlukast, Montelukast, Zafirlukast) Antagonists->CysLT1_Receptor inhibit

Leukotriene signaling pathway and CysLT1 antagonist inhibition.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells).

  • Radioligand: [³H]LTD4 (specific activity ~150-200 Ci/mmol).

  • Test Compounds: Pranlukast, Montelukast, Zafirlukast, and the compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CysLT1 antagonist (e.g., 10 µM Zafirlukast).

  • Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.

Procedure:

  • Membrane Preparation:

    • Culture and harvest CysLT1-expressing cells.

    • Wash cells with ice-cold PBS and resuspend in lysis buffer with protease inhibitors.

    • Homogenize the cells and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well filter plate, add the following to the respective wells:

      • Total Binding: Assay buffer, CysLT1 membranes, and [³H]LTD4.

      • Non-specific Binding: Assay buffer, CysLT1 membranes, [³H]LTD4, and a high concentration of non-radiolabeled antagonist.

      • Competitive Binding: Assay buffer, CysLT1 membranes, [³H]LTD4, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Pranlukast, Montelukast, and Zafirlukast are all potent and selective antagonists of the CysLT1 receptor, a key target in the treatment of asthma and other inflammatory conditions. While they share a common mechanism of action, they exhibit slight differences in their in vitro potency. The provided data and protocols serve as a valuable resource for the preclinical evaluation and comparison of CysLT1 receptor antagonists. Further research is required to determine the biological activity, if any, of the synthetic intermediate this compound.

References

In Vivo Efficacy of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of compounds related to 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a key intermediate in the synthesis of the cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, Pranlukast. Due to the limited direct in vivo anti-cancer data on the hydrochloride itself, this guide focuses on the well-documented anti-tumor effects of Pranlukast and the related CysLT1R antagonist, Montelukast. Their performance is compared with Sorafenib, a standard-of-care multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).

Comparative Efficacy of CysLT1R Antagonists and Sorafenib in Preclinical Cancer Models

The following table summarizes the in vivo efficacy of Montelukast and Sorafenib in different rodent cancer models. While direct head-to-head comparative studies are limited, this table provides a snapshot of their anti-tumor activity based on available preclinical data.

Compound/TreatmentCancer ModelAnimal ModelDosageRoute of AdministrationKey Efficacy EndpointsOutcome
Montelukast Lewis Lung Carcinoma (LLC) XenograftC57BL/6 Mice100 µ g/mouse/day Oral GavageTumor Volume Reduction, Inhibition of Proliferation (Ki-67), Induction of Apoptosis (TUNEL)Significantly delayed tumor growth compared to control.[1]
Sorafenib Diethylnitrosamine (DEN)-induced Hepatocellular CarcinomaWistar Rats10 mg/kg/dayOral GavageReduction in number and size of hepatocellular foci, Decrease in Bcl-2 expression, Suppression of Cyclin D1 and β-catenin gene expressionCorrected neoplastic changes in the liver.[2]
Sorafenib Diethylnitrosamine (DEN)-induced Cirrhotic Hepatocellular CarcinomaRats10 mg/kg/dayOralDecreased incidence and multiplicity of dysplastic nodules, Increased apoptosis, Decreased β-catenin levelsPotentiated suppressive effects on tumor growth.[3][4]

Detailed Experimental Protocols

In Vivo Lung Cancer Xenograft Model (Montelukast)

This protocol is based on studies evaluating the anti-tumor effects of Montelukast on Lewis Lung Carcinoma cells in mice.[1]

  • Animal Model: C57BL/6 mice are used.

  • Cell Culture and Implantation: Lewis Lung Carcinoma (LLC) cells are cultured and harvested. 5 x 10^5 LLC cells are injected subcutaneously into the flank of each mouse.

  • Treatment Regimen: Mice are randomly assigned to a control group (receiving water) or a treatment group (receiving 100 µg of Montelukast in water). Treatment is administered daily via oral gavage, starting three days before tumor cell inoculation and continuing for 13 days post-inoculation.

  • Efficacy Evaluation:

    • Tumor Volume: Tumor size is measured daily using calipers, and tumor volume is calculated.

    • Immunohistochemistry: At the end of the study (day 14), mice are euthanized, and tumors are excised. Tumor sections are stained for the proliferation marker Ki-67.

    • Apoptosis Assay: Tumor sections are analyzed for apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

In Vivo Hepatocellular Carcinoma Model (Sorafenib)

This protocol is based on studies assessing the efficacy of Sorafenib in a chemically-induced rat model of hepatocellular carcinoma.[2][3][4]

  • Animal Model: Male albino or Wistar rats are used.

  • Induction of Hepatocellular Carcinoma:

    • A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 200 mg/kg is administered to induce liver tumor formation.[2]

    • Alternatively, weekly i.p. injections of DEN (50 mg/kg) for 15 weeks are used to induce cirrhosis and subsequent multifocal HCC.[3][4]

  • Treatment Regimen:

    • Six weeks after DEN injection, rats are treated with Sorafenib (10 mg/kg) daily via oral gavage for two weeks.[2]

    • In the cirrhosis model, treatment with Sorafenib (10 mg/kg, oral) starts 16 weeks after the first DEN injection and continues for three weeks.[3][4]

  • Efficacy Evaluation:

    • Histopathology: Liver tissues are collected, and sections are stained with hematoxylin and eosin (H&E) to assess the size and number of hepatocellular foci or dysplastic nodules.

    • Biochemical Markers: Blood and liver tissue samples are analyzed for markers of liver function and tumor progression.

    • Immunohistochemistry and Gene Expression: Liver sections are stained for proteins involved in apoptosis (e.g., Bcl-2) and proliferation (e.g., β-catenin). Gene expression analysis for markers like Cyclin D1 is also performed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CysLT1R Antagonists in Cancer

Cysteinyl leukotriene receptor 1 (CysLT1R) antagonists, such as Pranlukast and Montelukast, exert their anti-cancer effects by blocking the binding of cysteinyl leukotrienes (CysLTs) to their receptor. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and migration.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CysLTs CysLTs CysLT1R CysLT1R CysLTs->CysLT1R binds PLC PLC CysLT1R->PLC PI3K PI3K CysLT1R->PI3K Wnt_beta_catenin Wnt/β-catenin CysLT1R->Wnt_beta_catenin Pranlukast Pranlukast / Montelukast Pranlukast->CysLT1R inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Wnt_beta_catenin->Transcription

CysLT1R antagonist signaling pathway in cancer.
Signaling Pathway of Sorafenib in Cancer

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[7][8]

G cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Sorafenib Sorafenib B_Raf B-Raf Sorafenib->B_Raf inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits Ras Ras Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis

Sorafenib's multi-kinase inhibition pathway.
Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a general workflow for validating the in vivo efficacy of a test compound compared to a standard-of-care drug.

G A Animal Model Selection (e.g., Xenograft, Chemical-induced) B Tumor Induction / Implantation A->B C Randomization into Treatment Groups (Vehicle, Test Compound, Standard Drug) B->C D Drug Administration (Define Dose, Route, Schedule) C->D E Monitoring (Tumor Growth, Body Weight, Clinical Signs) D->E F Endpoint Data Collection (Tumor Weight, Imaging, Blood/Tissue Samples) E->F G Data Analysis (Statistical Comparison of Groups) F->G H Histopathological & Molecular Analysis (IHC, Gene Expression) F->H

General workflow for preclinical in vivo efficacy studies.

References

Comparative Potency of 8-Amino-Chromen-4-One Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 8-amino-chromen-4-one analogs reveals their diverse and potent biological activities across different molecular targets. This guide provides a comprehensive overview of their potency, supported by experimental data, detailed methodologies, and visual representations of the relevant signaling pathways to aid researchers and scientists in drug discovery and development.

This technical guide delves into the structure-activity relationships and potency of various 8-amino-chromen-4-one analogs, a chemical scaffold of significant interest in medicinal chemistry. The versatility of this core structure allows for the development of potent inhibitors, agonists, and antagonists for a range of biological targets, including enzymes implicated in neurodegenerative diseases and cancer, as well as G protein-coupled receptors.

Data Presentation: Comparative Potency of Analogs

The following tables summarize the in vitro potency of different series of chromen-4-one analogs against their respective biological targets.

Table 1: Inhibition of Cholinesterases by Amino-7,8-dihydro-4H-chromenone Derivatives

A series of amino-7,8-dihydro-4H-chromenone derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathogenesis of Alzheimer's disease. The data reveals that substitutions on the phenyl ring significantly influence potency, with compound 4k emerging as a particularly potent and selective BChE inhibitor.[1][2]

CompoundAChE % Inhibition at 50 µMBChE IC₅₀ (µM)
4a HH21.02> 50
4k 4-F-benzyloxyOCH₃-0.65 ± 0.13
4l 4-F-benzyloxyH-0.89 ± 0.24
4m 4-F-benzyloxyCl-2.63 ± 0.19

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Activity of 8-Benzamido-chromen-4-one Derivatives at GPR55

A selection of 8-benzamido-chromen-4-one derivatives were assessed for their agonist or antagonist activity at the G protein-coupled receptor 55 (GPR55). The results highlight how modifications to the benzamido substituent can tune the pharmacological profile from agonism to antagonism.[3]

CompoundRPotency (µM)Efficacy (%)Activity
74 (PSB-18251)6-Chloro, 3-((5-cyclohexylpentyl)oxy)EC₅₀ = 0.196HighAgonist
76 (PSB-18337)6-Chloro, 3-(heptyloxy)EC₅₀ = 0.040039Agonist
57 (PSB-18263)3-(cyclohexylmethoxy)IC₅₀ = 8.23-Antagonist
65 (PSB-18270)3-phenethoxyIC₅₀ = 3.96-Antagonist

EC₅₀ values represent the concentration of the compound that provokes a response halfway between the baseline and maximum response. IC₅₀ values represent the concentration of an antagonist required to inhibit 50% of the agonist response.

Table 3: Inhibition of DNA-Dependent Protein Kinase (DNA-PK) by 8-Biarylchromen-4-ones

Several 8-biarylchromen-4-one analogs have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response. NU7441 is a well-established potent inhibitor, and its analogs show that substitutions on the biaryl moiety are critical for maintaining high potency.

CompoundStructureDNA-PK IC₅₀ (nM)
NU7441 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one30
Analog with 8-(3-(thiophen-2-yl)phenyl) -Potent Inhibitor
Analog with 8-(3-(thiophen-3-yl)phenyl) -Potent Inhibitor

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the amino-7,8-dihydro-4H-chromenone derivatives against AChE and BChE was determined using a modified Ellman's spectrophotometric method.[1]

  • Reagents and Solutions:

    • Phosphate buffer (0.1 M, pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • AChE or BChE enzyme solution

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the respective enzyme solution (AChE or BChE).

    • The mixture is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding 20 µL of the substrate solution (ATCI or BTCI) and 140 µL of DTNB solution.

    • The absorbance is measured kinetically at 412 nm using a microplate reader.

    • The rate of the reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPR55 β-Arrestin Recruitment Assay

The functional activity of the 8-benzamido-chromen-4-one derivatives at GPR55 was evaluated using a β-arrestin recruitment assay, a common method to study G protein-coupled receptor activation.[3]

  • Principle: This assay measures the interaction of β-arrestin with the activated GPCR. The assay often utilizes enzyme fragment complementation technology, where the GPCR is tagged with one enzyme fragment and β-arrestin with the other. Ligand-induced receptor activation leads to β-arrestin recruitment, bringing the enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence or fluorescence).

  • General Procedure:

    • Cells stably expressing the GPR55 receptor fused to a larger enzyme fragment and β-arrestin fused to a smaller complementing fragment are used.

    • Cells are seeded in a microplate and incubated.

    • For Agonist Mode: Test compounds are added to the cells at various concentrations and incubated for a specific period (e.g., 60-90 minutes) at 37°C.

    • For Antagonist Mode: Test compounds are added and pre-incubated with the cells before the addition of a known GPR55 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • After incubation, a substrate for the complemented enzyme is added.

    • The signal (e.g., luminescence) is measured using a plate reader.

    • EC₅₀ values for agonists and IC₅₀ values for antagonists are calculated from the dose-response curves.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay

The inhibitory potency of 8-biarylchromen-4-ones against DNA-PK is typically determined using a kinase activity assay that measures the phosphorylation of a specific substrate.

  • Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. This can be achieved through various detection methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • General Procedure (Luminescence-based):

    • The kinase reaction is set up in a microplate containing the DNA-PK enzyme, a specific peptide substrate, activating DNA, and ATP.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert the ADP generated into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

    • The luminescence intensity, which is proportional to the kinase activity, is measured by a luminometer.

    • IC₅₀ values are determined from the dose-response curves of the inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the 8-amino-chromen-4-one analogs and a general workflow for their evaluation.

Cholinergic_Signaling_in_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh Acetylcholine (ACh) Choline->ACh AcetylCoA Acetyl-CoA AcetylCoA->ACh SynapticCleft ACh->SynapticCleft Release ChAT ChAT ACh_cleft ACh AChE AChE ACh_cleft->AChE PostsynapticReceptor Muscarinic/Nicotinic Receptors ACh_cleft->PostsynapticReceptor Choline_reuptake Choline Reuptake AChE->Choline_reuptake Hydrolysis to Choline + Acetate Inhibitor Chromenone Analog (Inhibitor) Inhibitor->AChE Signal Signal Transduction (Memory, Cognition) PostsynapticReceptor->Signal Choline_reuptake->Choline

Caption: Cholinergic signaling pathway and the inhibitory action of chromenone analogs on AChE.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Chromenone Analog (Agonist/Antagonist) GPR55 GPR55 Ligand->GPR55 G_protein Gαq / Gα12/13 GPR55->G_protein Activation Arrestin β-Arrestin GPR55->Arrestin Recruitment PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., NFAT, ERK) Ca_release->Downstream PKC->Downstream Arrestin->Downstream

Caption: GPR55 signaling cascade and the modulation by chromenone analogs.

DNA_PK_NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku Binds to DNA ends Complex DNA-PK Holoenzyme Assembly DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits Inhibitor Chromenone Analog (Inhibitor) Inhibitor->DNAPKcs Processing DNA End Processing (Artemis, Polymerases) Complex->Processing Phosphorylation & Activation Ligation Ligation (Ligase IV/XRCC4) Processing->Ligation Repair DNA Repair Ligation->Repair

Caption: DNA-PK's role in the Non-Homologous End Joining (NHEJ) pathway and its inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 8-Amino-Chromen-4-one Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification PrimaryAssay Primary in vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) Purification->PrimaryAssay DoseResponse Dose-Response Studies (IC₅₀ / EC₅₀ Determination) PrimaryAssay->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of 8-amino-chromen-4-one analogs.

References

A Comparative Analysis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride and Alternative PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[1][2] The chromone scaffold has emerged as a promising starting point for the development of novel kinase inhibitors.[3][4] This guide provides a comparative overview of the hypothesized mechanism of action of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride as a potential PI3K inhibitor, benchmarking it against established and novel inhibitors of this pathway. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to other chromone-based kinase inhibitors provides a basis for this comparative analysis.

Hypothesized Mechanism of Action: PI3K Inhibition

Based on its chromone core, it is hypothesized that this compound functions as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a variety of cellular processes by phosphorylating a plethora of substrates, including mTORC1, which promotes protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PTEN->PIP2 Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Compound 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride (Hypothesized) Compound->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section compares the biochemical and cellular activities of several known PI3K inhibitors.

Table 1: Biochemical Potency of Selected PI3K Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against different PI3K isoforms. Lower values indicate higher potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl Data not availableData not availableData not availableData not availableUnknown
Pictilisib (GDC-0941)333318Pan-PI3K
Alpelisib (BYL719)51156290250α-selective
Idelalisib83040002.589δ-selective
Compound 13g (Thiophene-triazine derivative)[5]525Not ReportedNot ReportedNot ReportedPI3Kα/mTOR dual
Table 2: Anti-proliferative Activity of Selected PI3K Inhibitors

This table presents the half-maximal growth inhibitory concentrations (GI50 or IC50) of the inhibitors against various cancer cell lines.

CompoundA549 (Lung, µM)MCF-7 (Breast, µM)Hela (Cervical, µM)
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl Data not availableData not availableData not available
Pictilisib (GDC-0941)0.290.46Not Reported
Alpelisib (BYL719)>100.49>10
Compound 13g (Thiophene-triazine derivative)[5]0.20 ± 0.051.25 ± 0.111.03 ± 0.24
Bivalent PI3K inhibitor 27[6]Not Reported0.019 ± 0.003 (HGC-27)Not Reported

Experimental Protocols

Standardized assays are crucial for the cross-validation of a compound's mechanism of action. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of PI3K by measuring the production of PIP3.

  • Reagents and Materials: Recombinant human PI3K isoforms, PIP2 substrate, ATP, kinase buffer, HTRF detection reagents (e.g., anti-GST-Europium and Biotin-PIP3/Streptavidin-XL667).

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add the PI3K enzyme, followed by the test compound or vehicle control.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Culture cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against compound concentration to calculate the GI50/IC50 value.

Experimental_Workflow cluster_screening Primary Screening cluster_cellular Cell-Based Assays cluster_validation Mechanism Validation HTRF In Vitro Kinase Assay (e.g., HTRF) IC50_determination Determine IC50 values against PI3K isoforms HTRF->IC50_determination Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) IC50_determination->Proliferation_Assay Lead Compounds Western_Blot Western Blot Analysis (p-Akt, p-S6K) Proliferation_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Western_Blot->Apoptosis

Caption: Workflow for PI3K Inhibitor Validation.

Conclusion

While this compound remains to be fully characterized, its chromone-based structure places it within a class of compounds with demonstrated potential as kinase inhibitors. The PI3K/Akt/mTOR pathway is a well-validated target in oncology, and novel inhibitors are continuously sought. The comparative data on established PI3K inhibitors such as Pictilisib and Alpelisib provide a benchmark for the potency and selectivity that a new candidate would need to achieve. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound. Should this compound prove to be a potent and selective PI3K inhibitor, it could represent a valuable addition to the arsenal of targeted cancer therapies.

References

A Head-to-Head Preclinical Comparison of Tetrazolyl-Chromones: Evaluating Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of tetrazolyl-chromone derivatives based on available preclinical data. By summarizing quantitative findings and detailing experimental methodologies, this document aims to facilitate informed decisions in the exploration of this promising class of compounds.

The unique hybrid structure of tetrazolyl-chromones has positioned them as compelling candidates in the search for novel therapeutics. This guide synthesizes preclinical findings, primarily in the areas of oncology and inflammation, to provide a comparative overview of their performance. While comprehensive head-to-head studies evaluating the same series of tetrazolyl-chromone analogs across multiple disease models are limited, this guide collates the existing data to draw meaningful comparisons and highlight areas for future investigation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various tetrazolyl-chromone and related derivatives in preclinical models of cancer and inflammation.

Table 1: In Vitro Anticancer Activity of Tetrazolyl-Chromone Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Citation
3d MCF-7 (Breast)MTT Assay15-33[1]
Caco-2 (Colon)MTT Assay15-33[1]
HeLa (Cervical)MTT Assay15-33[1]
SKBR-3 (Breast)MTT Assay15-33[1]
3e MCF-7 (Breast)MTT Assay15-33[1]
Caco-2 (Colon)MTT Assay15-33[1]
HeLa (Cervical)MTT Assay15-33[1]
SKBR-3 (Breast)MTT Assay15-33[1]
3f MCF-7 (Breast)MTT Assay15-33[1]
Caco-2 (Colon)MTT Assay15-33[1]
HeLa (Cervical)MTT Assay15-33[1]
SKBR-3 (Breast)MTT Assay15-33[1]
5-9 (amide derivative) RAW264.7 (Macrophage)NO Production5.33 ± 0.57[2]

Note: Compounds 3d, 3e, and 3f are 1-(substitutedphenyl)-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine derivatives. Compound 5-9 is a chromone derivative incorporating an amide group.

Table 2: In Vitro Anti-inflammatory Activity of Tetrazole and Chromone Derivatives

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-2/COX-1)Citation
7c (tetrazole derivative) COX-2In Vitro COX Inhibition0.2316.91[3]
67 (diaryl-substituted tetrazole) COX-1In Vitro COX Inhibition0.42 - 8.1-[4]
COX-2In Vitro COX Inhibition2.0 - 200-[4]

Note: Compound 7c is a tetrazole-bearing compound, and compound 67 is a 1,5-diaryl-substituted tetrazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of tetrazolyl-chromone derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, Caco-2, HeLa, SKBR-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrazolyl-chromone derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Albino rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds, a control vehicle, and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa) Compound_Treatment Treatment with Tetrazolyl-Chromones Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Animal_Model Rat Model (Carrageenan-induced paw edema) IC50_Determination->Animal_Model Lead Compound Selection Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement Inflammation_Induction->Paw_Volume_Measurement Efficacy_Assessment Assessment of Anti-inflammatory Efficacy Paw_Volume_Measurement->Efficacy_Assessment signaling_pathway cluster_inflammation Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Cytokine_Production COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Inflammation Inflammation Cytokine_Production->Inflammation Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Expression->Prostaglandin_Synthesis Prostaglandin_Synthesis->Inflammation Tetrazolyl_Chromones Tetrazolyl-Chromones Tetrazolyl_Chromones->Cytokine_Production Inhibition Tetrazolyl_Chromones->COX2_Expression Inhibition

References

Confirming Target Engagement of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a known impurity and synthetic intermediate of the asthma therapeutic Pranlukast. The primary molecular target for this class of compounds is the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Due to the limited publicly available data on the direct binding affinity of this compound, this guide will focus on comparing its parent compound, Pranlukast, with other established CysLT1R antagonists, namely Montelukast and Zafirlukast.

Executive Summary

Leukotriene receptor antagonists are a cornerstone in the management of asthma and allergic rhinitis. Their therapeutic effect is mediated through the specific blockade of the CysLT1 receptor, mitigating the pro-inflammatory effects of cysteinyl leukotrienes. This guide delves into the comparative binding affinities of Pranlukast, Montelukast, and Zafirlukast to the CysLT1 receptor, providing a quantitative basis for understanding their target engagement. While direct binding data for this compound is not available, its structural relationship to Pranlukast suggests a similar mode of action.

Comparative Analysis of CysLT1 Receptor Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency. For CysLT1 receptor antagonists, this is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. Lower values are indicative of higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)
Pranlukast CysLT1R0.99 ± 0.19~300
Montelukast CysLT1R0.180.5 - 2.3
Zafirlukast CysLT1R0.26 - 0.861.8 - 14.0
This compound CysLT1RNot Publicly AvailableNot Publicly Available

Note: The reported values are aggregated from multiple studies and may vary depending on the specific experimental conditions, such as the radioligand and tissue source used.

CysLT1 Receptor Signaling Pathway and Antagonist Action

The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the pathological features of asthma and allergic rhinitis. The primary pathway involves the activation of Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and bronchoconstriction. CysLT1 receptor antagonists, including Pranlukast and its related compounds, competitively block the binding of leukotrienes to the receptor, thereby inhibiting this signaling cascade.

CysLT1R_Signaling_Pathway CysLT1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R binds Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Antagonist 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride & Alternatives Antagonist->CysLT1R blocks IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca_release->Response

CysLT1R Signaling and Antagonist Inhibition

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for quantifying the interaction between a compound and its target receptor.

CysLT1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]LTD₄) for binding to the CysLT1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the human CysLT1 receptor (e.g., U937 cells) or from tissues known to express the receptor (e.g., human or guinea pig lung parenchyma).

  • Radioligand: [³H]LTD₄ (specific activity ~40-60 Ci/mmol).

  • Test Compounds: this compound and comparator compounds (Pranlukast, Montelukast, Zafirlukast) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of [³H]LTD₄ (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of [³H]LTD₄, 50 µL of a high concentration of an unlabeled CysLT1R ligand (e.g., 10 µM LTD₄), and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of [³H]LTD₄, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Target Engagement Confirmation

The confirmation of target engagement is a multi-step process that integrates various experimental techniques.

Target_Engagement_Workflow General Workflow for Target Engagement Confirmation A Compound Synthesis (8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride) B Primary Screening: Radioligand Binding Assay A->B C Determination of Binding Affinity (Ki/IC50) B->C D Secondary Assays: Functional Assays (e.g., Calcium Mobilization) C->D E Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) D->E F In Vivo Target Engagement & Efficacy Studies E->F

Workflow for Target Engagement Confirmation

Conclusion

While direct experimental data for the binding affinity of this compound to the CysLT1 receptor is currently unavailable, its structural identity as a key intermediate in the synthesis of Pranlukast strongly suggests it shares the same molecular target. The comparative data presented for established CysLT1R antagonists—Pranlukast, Montelukast, and Zafirlukast—provide a valuable benchmark for understanding the target engagement profile required for therapeutic efficacy in this class of drugs. Further investigation using the detailed experimental protocols provided in this guide would be necessary to quantitatively determine the potency of this compound and its potential as a CysLT1 receptor antagonist.

Assessing the Selectivity Profile of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of compounds related to 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. As this compound is a known intermediate in the synthesis of Pranlukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, this guide will focus on the selectivity of Pranlukast and its therapeutic alternatives, Montelukast and Zafirlukast. A comprehensive understanding of a drug's selectivity is paramount in drug development to predict its efficacy and potential off-target effects.

Introduction to the Target and Alternatives

This compound serves as a building block for Pranlukast. Pranlukast belongs to a class of drugs known as leukotriene receptor antagonists, which are crucial in the management of asthma and allergic rhinitis.[1][2] These drugs function by selectively blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes.[2][3] For a robust comparison, this guide will evaluate the selectivity of Pranlukast alongside two other widely used CysLT1 receptor antagonists: Montelukast and Zafirlukast.

Comparative Selectivity Profile

The selectivity of a drug is a critical determinant of its therapeutic index. High selectivity for the intended target, in this case, the CysLT1 receptor, is desirable to minimize off-target effects and associated toxicities. The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of Pranlukast, Montelukast, and Zafirlukast against their primary target and other potential off-targets.

CompoundPrimary TargetBinding Affinity (Ki) / Potency (IC50)Off-TargetBinding Affinity (Ki) / Potency (IC50)
Pranlukast CysLT1 ReceptorKi: 0.8 nM[4], 0.99 nM (LTD4 binding)[5]CysLT2 ReceptorKi: 5640 nM (LTC4 binding)[5]
IC50: 4.3 nM[6]P2Y6 ReceptorIC50: 0.150 µM[7]
VRACIC50: ~0.1-10 µM[6]
Montelukast CysLT1 ReceptorHighly selective[8]Adenosine A3 ReceptorPotent interaction[3]
MAP kinase p38 alphaPotent interaction[3]
P2Y ReceptorsIC50: 7.7 µM (UTP-induced), 4.5 µM (UDP-induced)[7]
Zafirlukast CysLT1 ReceptorHighly selective[9]P2Y Receptors-
TNFR1Inhibits signaling[10]
CYP2C9Inhibitor[11]

Experimental Protocols

The determination of a compound's selectivity profile relies on a battery of well-established experimental assays. The primary methods for assessing the interaction of ligands with GPCRs like the CysLT1 receptor are radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of a ligand for a receptor.[12][13] It directly measures the binding of a radiolabeled ligand to a receptor preparation.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a test compound.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CysLT1) are isolated from cultured cells or tissues.

  • Assay Setup: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound (e.g., Pranlukast).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Cell-Based Assays

These assays measure the cellular response following receptor activation or inhibition, providing insights into the functional consequences of ligand binding.[14][15]

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency and efficacy.

Methodology:

  • Cell Culture: A cell line stably or transiently expressing the target GPCR is used.

  • Stimulation: The cells are treated with the test compound in the presence or absence of a known agonist.

  • Measurement of Second Messengers: The downstream signaling events are measured. For Gq-coupled receptors like CysLT1, this often involves quantifying the increase in intracellular calcium levels or the production of inositol phosphates.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context, the following diagrams are provided.

GPCR_Selectivity_Workflow cluster_0 In Vitro Assays cluster_1 Selectivity Profiling Compound Library Compound Library Primary Screen Primary Screen (Radioligand Binding Assay) Compound Library->Primary Screen Hits Hits Primary Screen->Hits Selectivity Panel GPCR Selectivity Panel (Binding Assays) Hits->Selectivity Panel Functional Assays Functional Cell-Based Assays (e.g., Calcium Flux) Selectivity Panel->Functional Assays Selectivity Profile Selectivity Profile Functional Assays->Selectivity Profile

Caption: Experimental workflow for assessing GPCR selectivity.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Inflammation Inflammatory Responses Ca->Inflammation Pranlukast Pranlukast Pranlukast->CysLT1R Blocks

Caption: Cysteinyl Leukotriene Signaling Pathway.

Conclusion

The available data indicates that Pranlukast, Montelukast, and Zafirlukast are highly selective antagonists for the CysLT1 receptor. While Pranlukast demonstrates significantly lower affinity for the CysLT2 receptor, highlighting its selectivity within the leukotriene receptor family, all three drugs have been reported to interact with other targets at higher concentrations. A thorough assessment of a compound's selectivity profile against a broad panel of receptors is crucial for identifying potential off-target liabilities and ensuring a favorable safety profile in drug development. The experimental protocols outlined in this guide provide a framework for conducting such comprehensive selectivity assessments. For this compound, while its own biological activity is not the primary focus, understanding the selectivity of its final product, Pranlukast, is essential for its continued development and therapeutic application.

References

Benchmarking 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride Against Standard-of-Care Cysteinyl Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the hypothetical performance of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride against established standard-of-care drugs for asthma and allergic rhinitis. This compound is a known impurity and a key synthetic intermediate of Pranlukast, a selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist.[1] Given its structural similarity to Pranlukast, this guide explores its potential as a CysLT1 antagonist and benchmarks it against Pranlukast, Montelukast, and Zafirlukast.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis. They induce bronchoconstriction, increase vascular permeability, and promote mucus secretion. CysLT1 receptor antagonists, such as Pranlukast, Montelukast, and Zafirlukast, competitively block the CysLT1 receptor, thereby mitigating the effects of CysLTs.

Due to the absence of publicly available experimental data for this compound, this guide utilizes a hypothetical dataset for illustrative purposes. The presented experimental protocols are standard methodologies used in the evaluation of CysLT1 receptor antagonists.

Comparative Data

The following tables summarize the hypothetical quantitative data for this compound in comparison to Pranlukast, Montelukast, and Zafirlukast.

Table 1: In Vitro Efficacy and Selectivity

CompoundCysLT1 Receptor Binding Affinity (Ki, nM)CysLT1 Functional Antagonism (IC50, nM)CysLT2 Receptor Binding Affinity (Ki, nM)Selectivity Index (CysLT2 Ki / CysLT1 Ki)
This compound (Hypothetical) 15.225.8>10,000>650
Pranlukast1.13.5>10,000>9000
Montelukast0.080.16>10,000>125,000
Zafirlukast0.30.8>10,000>33,000

Table 2: In Vivo Efficacy in Animal Models

CompoundInhibition of LTD4-induced Bronchoconstriction in Guinea Pigs (ED50, mg/kg, p.o.)Reduction of Airway Eosinophilia in a Mouse Model of Allergic Asthma (%)
This compound (Hypothetical) 1.245
Pranlukast0.365
Montelukast0.175
Zafirlukast0.270

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor GP Gq Protein CysLT1R->GP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG GP->PLC LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Compound 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride Compound->CysLT1R Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Inflammation Bronchoconstriction & Inflammation Ca2+->Inflammation PKC->Inflammation

Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonism.

In Vitro Benchmarking Workflow Start Start: Compound Synthesis and Purification Binding CysLT1 Receptor Binding Assay Start->Binding Functional CysLT1 Functional Antagonism Assay Start->Functional Selectivity CysLT2 Receptor Binding Assay Start->Selectivity Data1 Determine Ki Binding->Data1 Data2 Determine IC50 Functional->Data2 Data3 Determine Selectivity Selectivity->Data3 Compare Compare with Standard-of-Care Drugs Data1->Compare Data2->Compare Data3->Compare End End: Candidate Selection Compare->End

Caption: Workflow for In Vitro Benchmarking of CysLT1 Antagonists.

Experimental Protocols

CysLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human CysLT1 receptor.

  • Radioligand Binding: A fixed concentration of a radiolabeled CysLT1 antagonist (e.g., [3H]-Montelukast) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

CysLT1 Functional Antagonism Assay (Calcium Flux)

Objective: To measure the functional antagonism (IC50) of the test compound at the CysLT1 receptor.

Methodology:

  • Cell Culture: Cells expressing the CysLT1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD4) to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

In Vivo Model of LTD4-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of the test compound in preventing bronchoconstriction.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Compound Administration: The test compound is administered orally (p.o.) at various doses.

  • Anesthesia and Monitoring: After a set pre-treatment time, the animals are anesthetized, and their airway resistance is monitored.

  • LTD4 Challenge: A bolus of LTD4 is administered intravenously to induce bronchoconstriction.

  • Data Analysis: The dose of the test compound that causes a 50% reduction in the LTD4-induced increase in airway resistance (ED50) is calculated.

Conclusion

This guide provides a framework for the comparative evaluation of this compound as a potential CysLT1 receptor antagonist. Based on the hypothetical data, the compound shows potential but with lower efficacy compared to the established drugs Pranlukast, Montelukast, and Zafirlukast. Further experimental validation is necessary to determine its actual pharmacological profile. The provided protocols and workflows offer a standardized approach for conducting such a benchmarking study.

References

evaluating the therapeutic index of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic index of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. As this compound is primarily recognized as a chemical intermediate in the synthesis of the leukotriene receptor antagonist, Pranlukast, direct therapeutic index data is unavailable. Therefore, this document will focus on the methodologies for evaluating the therapeutic index of a potential therapeutic agent derived from this chemical scaffold, using Pranlukast and its competitors, Montelukast and Zafirlukast, as illustrative examples.

Executive Summary

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI is generally indicative of a safer drug. This guide outlines the experimental protocols necessary to determine the TI of novel compounds and presents a comparative analysis based on available and hypothetical preclinical data for established leukotriene receptor antagonists.

Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

Pranlukast, Montelukast, and Zafirlukast are all members of the chromone and indole-derivative classes of compounds that function as competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. By blocking this receptor, they inhibit the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis.

The signaling pathway initiated by cysteinyl leukotrienes and the point of intervention by antagonists like Pranlukast is illustrated below.

Cysteinyl Leukotriene Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane CysLT1_Receptor CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1_Receptor->PLC Activates Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Inflammatory_Response Bronchoconstriction, Inflammation, Mucus Secretion Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response Leukotriene_Antagonist Leukotriene Receptor Antagonist (e.g., Pranlukast) Leukotriene_Antagonist->CysLT1_Receptor Blocks

Cysteinyl Leukotriene Signaling Pathway

Comparative Therapeutic Index Analysis

The therapeutic index is calculated as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50). The following table summarizes the available preclinical toxicity data for Pranlukast's competitors and includes a hypothetical, yet realistic, ED50 value for comparative purposes.

CompoundClassLD50 (Oral, Rat)ED50 (Oral, Rat, Ovalbumin Challenge Model)Calculated Therapeutic Index (LD50/ED50)
Pranlukast Chromen-4-one DerivativeData Not Available~15 mg/kg (Hypothetical)-
Montelukast Phenylquinoline Derivative>5000 mg/kg~10 mg/kg (Hypothetical)>500
Zafirlukast Indole Derivative>2000 mg/kg[1]~20 mg/kg (Hypothetical)>100

Note: The ED50 values are hypothetical estimates for illustrative purposes, based on typical dose ranges observed in preclinical asthma models. A definitive therapeutic index requires head-to-head studies under identical experimental conditions.

Experimental Protocols

The determination of a therapeutic index requires both efficacy and toxicity studies. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines a compound's potential to induce cell death by measuring the metabolic activity of cells.

1. Cell Seeding:

  • Plate a human bronchial epithelial cell line (e.g., BEAS-2B) in a 96-well plate at a density of 1 x 104 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

3. Incubation:

  • Incubate the cells with the compound for 48 hours at 37°C and 5% CO2.

4. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

5. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Efficacy Study (Ovalbumin-Induced Asthma Model in Rats)

This model is used to assess the efficacy of a compound in reducing airway inflammation and hyperresponsiveness, hallmarks of asthma.

1. Sensitization:

  • Sensitize male Wistar rats by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.

2. Compound Administration:

  • Administer the test compound orally at various doses for a specified period before the allergen challenge (e.g., daily for 7 days).

3. Allergen Challenge:

  • On day 14, challenge the rats with an aerosolized solution of OVA for 30 minutes.

4. Assessment of Airway Responsiveness:

  • 24 hours after the challenge, measure airway responsiveness to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph.

5. Bronchoalveolar Lavage (BAL):

  • Following the assessment of airway responsiveness, perform a bronchoalveolar lavage to collect fluid from the lungs.

  • Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

6. Data Analysis:

  • The ED50 is the dose of the compound that causes a 50% reduction in the allergen-induced increase in airway hyperresponsiveness or inflammatory cell infiltration compared to the vehicle-treated control group.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

This study determines the dose of a substance that is lethal to 50% of the test animals.

1. Animal Selection and Acclimatization:

  • Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Acclimatize the animals to laboratory conditions for at least 5 days.

2. Dose Administration:

  • Administer the test compound in a single oral dose to several groups of animals, with each group receiving a different dose. A control group receives the vehicle only.

3. Observation:

  • Observe the animals for mortality and clinical signs of toxicity at regular intervals for 14 days.

4. Data Analysis:

  • The LD50 is calculated using statistical methods, such as the probit analysis, based on the mortality data at the end of the observation period.

Workflow for Therapeutic Index Evaluation

The logical flow from initial screening to the determination of the therapeutic index is depicted in the following diagram.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 Toxicity Toxicity Studies (Acute, Sub-chronic) Determine LD50/TD50 Cytotoxicity->Toxicity Initial safety profile Receptor_Binding Receptor Binding Assays (e.g., CysLT1) Determine Ki Efficacy Efficacy Models (e.g., Ovalbumin Challenge) Determine ED50 Receptor_Binding->Efficacy Promising candidates TI_Calculation Therapeutic Index Calculation (TI = LD50 / ED50) Efficacy->TI_Calculation Toxicity->TI_Calculation

Therapeutic Index Evaluation Workflow

Conclusion

The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety profile. While this compound is an intermediate, its chemical scaffold is present in the clinically effective and generally well-tolerated leukotriene receptor antagonist, Pranlukast. A comprehensive evaluation of novel derivatives from this scaffold, following the experimental protocols outlined in this guide, will be essential in identifying new therapeutic candidates with a favorable risk-benefit profile for the treatment of asthma and other inflammatory diseases.

References

Safety Operating Guide

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride as a hazardous chemical waste. Due to the presence of the tetrazole functional group, this compound may have explosive potential and requires careful handling by trained personnel.

This guide provides essential information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for hazardous chemical waste and should be conducted in accordance with all applicable federal, state, and local regulations.

Hazard Assessment and Safety Precautions

  • Explosive Potential: The tetrazole ring is known for its high nitrogen content and can be energetically unstable. Compounds containing this moiety may decompose explosively when subjected to heat, shock, or friction.[1][2]

  • Acute Toxicity: Similar compounds are often harmful if swallowed, inhaled, or come into contact with skin.[3]

  • Irritant: It may cause skin and serious eye irritation.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use a respirator if dusts are generated.[3]

Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound is not available. Disposal considerations should be based on the qualitative hazards presented by its chemical structure.

ParameterData
RCRA Hazardous Waste? Assumed to be a hazardous waste. Final determination should be made by a qualified professional in accordance with regulations.
Reportable Quantity Not established. Follow institutional and local regulatory reporting requirements for hazardous chemical spills or releases.
Disposal Method Incineration at a licensed hazardous waste facility is the recommended method due to the potential for explosive decomposition of the tetrazole group.[2]

Disposal Protocol

On-site chemical treatment or deactivation of this compound is not recommended without a validated and peer-reviewed protocol, due to the risk of uncontrolled decomposition.[1] The primary disposal method should be through a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Do not mix this compound with other chemical waste.[3]

    • Store the compound in its original, clearly labeled container.[3][4] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]

    • Store in a locked-up area or an area accessible only to qualified or authorized personnel.[3]

  • Container Management:

    • Do not fill waste containers beyond 90% of their capacity.[4]

    • The exterior of the waste container must be clean and free of contamination.[4]

    • Handle uncleaned, empty containers as you would the product itself.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the compound, including its name, CAS number (110683-23-3), and any known hazards.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and labeling for transport.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent entry of unauthorized personnel.

    • Eliminate all ignition sources.[2]

    • Ventilate the area.

    • For small spills of solid material, carefully collect the material using spark-proof tools and place it in a labeled container for disposal.[2] Avoid generating dust.[3]

    • For liquid spills, contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and collect it into a labeled container for disposal.[2][5]

    • Do not allow the spilled material to enter drains or waterways.[2][3]

    • Clean the affected area thoroughly.

Disposal Decision Workflow

start Start: Disposal of 8-Amino-2-(2H-tetrazol-5-yl)- 4H-chromen-4-one hydrochloride assess_hazards Assess Hazards - Explosive potential (tetrazole) - Acute toxicity - Irritant start->assess_hazards ppe Wear Appropriate PPE - Goggles & Face Shield - Chemical-resistant gloves - Lab coat assess_hazards->ppe spill Is there a spill? ppe->spill spill_protocol Follow Spill Protocol - Evacuate & Ventilate - Eliminate ignition sources - Contain & Collect - Decontaminate area spill->spill_protocol Yes waste_collection Waste for Disposal spill->waste_collection No spill_protocol->waste_collection segregate Segregate Waste - Do not mix with other chemicals - Use original or compatible container waste_collection->segregate label_container Label Container Clearly - Chemical Name - CAS Number - Hazard Symbols segregate->label_container storage Store Safely - Cool, dry, well-ventilated area - Away from heat/ignition sources - Secure & restricted access label_container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS No. 110683-23-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on this information and general best practices for handling chromen-4-one derivatives, the following PPE is mandatory.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2][3]Protects eyes from dust, splashes, and potential projectiles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat or protective clothing.[2][3]Prevents skin contact with the chemical, which may be harmful.
Respiratory Protection A NIOSH-approved respirator with a P3 filter is recommended, especially when handling the powder form or if dust may be generated.[2]Minimizes the risk of inhaling fine particles, which are harmful if swallowed.[1]
Footwear Closed-toe shoes made of a chemically resistant material.[4]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and well-ventilated.

    • Confirm that a safety shower and eyewash station are accessible and operational.

    • Have appropriate spill containment materials readily available.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.[2]

    • Use non-sparking tools to avoid ignition sources.

    • Handle the compound gently to avoid creating dust or aerosols.

  • Experimental Use:

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin and eyes.

  • Decontamination:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Remove PPE carefully to avoid contaminating skin or clothing.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • If Swallowed: Immediately call a poison control center or doctor for treatment advice.[1]

  • In Case of Fire: Evacuate the area.[1] Due to the explosive hazard, do not attempt to fight the fire unless you are trained and it is safe to do so.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

SafeHandlingWorkflow Prep Preparation (Clean Area, Check Safety Equip.) Donning Don PPE (Gloves, Goggles, Lab Coat, Respirator) Prep->Donning Handling Chemical Handling (Weighing & Transfer in Fume Hood) Donning->Handling Experiment Experimental Use Handling->Experiment Emergency Emergency Procedures (Spill, Exposure, Fire) Handling->Emergency Decon Decontamination (Clean Workspace & Equipment) Experiment->Decon Experiment->Emergency Disposal Waste Disposal (Hazardous Waste Protocols) Decon->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.